5-Aminobenzofuran-2-carboxamide
Description
The exact mass of the compound 5-amino-1-benzofuran-2-carboxamide is 176.058577502 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Aminobenzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminobenzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZNNILULIIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026097-14-2 | |
| Record name | 5-Aminobenzofuran-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026097142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-AMINOBENZOFURAN-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34X5EVM5PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 5-Aminobenzofuran-2-carboxamide from Ethyl 5-aminobenzofuran-2-carboxylate: A Technical Guide
Executive Summary
5-Aminobenzofuran-2-carboxamide is a high-value, pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It serves as the core pharmacophore building block for the serotonergic antidepressant Vilazodone 1 and is heavily utilized in the development of novel spleen tyrosine kinase (SYK) and leucine-rich repeat kinase 2 (LRRK2) inhibitors [[2]]().
Converting the starting material, ethyl 5-aminobenzofuran-2-carboxylate, to its corresponding carboxamide presents a specific chemoselectivity challenge. The presence of the free, oxidatively sensitive 5-amino group dictates that the amidation conditions must be carefully controlled to prevent substrate degradation, polymerization, or unwanted side reactions.
Mechanistic Rationale & Pathway Analysis
The starting material, ethyl 5-aminobenzofuran-2-carboxylate, possesses a primary aromatic amine at the C5 position 3. This amine is strongly electron-donating via resonance (+M effect). The electron density delocalizes across the benzofuran oxygen and into the C2-carboxylate system, fundamentally reducing the electrophilicity of the ester carbonyl carbon. Consequently, standard room-temperature aminolysis with aqueous ammonia fails or proceeds at an impractically slow rate.
To bypass this electronic deactivation, process chemists employ three distinct causal pathways:
-
Base-Mediated Formamide Amidation (Path B): The most industrially relevant method utilizes formamide and a sodium alkoxide base 4. Sodium methoxide deprotonates formamide to generate a highly nucleophilic formamide anion. This negatively charged nucleophile easily overcomes the electronic repulsion of the deactivated ester, forming a tetrahedral intermediate that collapses to yield the desired amide under mild conditions.
-
High-Pressure Aminolysis (Path A): Utilizing methanolic ammonia in a sealed autoclave drives the equilibrium forward via Le Chatelier's principle. The massive excess of ammonia and elevated thermal energy (80°C) overcome the high activation energy barrier.
-
Hydrolysis and Activation (Path C): Saponification to the carboxylic acid followed by activation with 1,1'-Carbonyldiimidazole (CDI) creates a highly reactive acyl imidazole intermediate. This intermediate is exceptionally electrophilic and reacts instantaneously with aqueous ammonia.
Quantitative Data Presentation
The table below summarizes the quantitative metrics of the three divergent synthetic pathways, allowing for rapid comparative analysis for scale-up suitability.
| Synthetic Pathway | Reagents / Catalyst | Temp (°C) | Time (h) | Yield (%) | Scalability | E-factor |
| A: Direct Aminolysis | NH₃ in MeOH (7N) | 80 | 18–24 | 70–80 | Low (Requires Autoclave) | Moderate |
| B: Formamide Amidation | Formamide, NaOMe | 25–35 | 4–6 | 85–90 | High (Standard Reactor) | Low |
| C: Two-Step Coupling | 1. LiOH 2. CDI, NH₄OH | 0–40 | 6–8 | >90 (Overall) | Moderate (Gas Evolution) | High |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Base-Mediated Formamide Amidation (Recommended for Scale-Up)
Causality: N-methylpyrrolidone (NMP) is chosen as the solvent due to its high dielectric constant, which stabilizes the anionic intermediate and ensures complete dissolution of the starting material without participating in the reaction 4.
-
Charge a dry, nitrogen-flushed reactor with ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq) and anhydrous NMP (5 volumes).
-
Add formamide (5.0 eq) to the stirring solution at 25°C.
-
Slowly add a 25% w/w solution of sodium methoxide (NaOMe) in methanol (1.5 eq) dropwise over 30 minutes.
-
Self-Validation: The reaction mixture will transition from pale yellow to a deep amber color, visually confirming the formation of the reactive formamide anion.
-
-
Stir the mixture at 25–35°C for 4–6 hours. Monitor via HPLC or TLC (Eluent: 5% MeOH in DCM).
-
Upon complete consumption of the ester, quench the reaction by pouring it into ice-cold water (15 volumes) under vigorous stirring.
-
Self-Validation: A rapid precipitation of an off-white to pale brown solid will occur, confirming the insolubility of the target carboxamide in aqueous media.
-
-
Filter the solid, wash with cold water (3 x 2 volumes) to remove residual NMP, and dry under vacuum at 50°C to constant weight.
Protocol 2: Direct High-Pressure Aminolysis
Causality: A sealed autoclave prevents the escape of volatile ammonia gas, maintaining the high molarity required to force the nucleophilic acyl substitution on the deactivated ester.
-
Dissolve ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol (10 volumes) within a high-pressure stainless-steel autoclave.
-
Seal the autoclave and heat the mixture to 80°C. The internal pressure will rise significantly (approx. 4-6 bar).
-
Maintain heating and stirring for 18–24 hours.
-
Cool the reactor to room temperature and carefully vent the excess ammonia gas through an acidic scrubber system.
-
Concentrate the methanolic solution under reduced pressure until a thick slurry forms.
-
Add cold diethyl ether (3 volumes) to fully precipitate the 5-aminobenzofuran-2-carboxamide. Filter and dry under vacuum.
Protocol 3: Two-Step Saponification and CDI Activation
Causality: When extreme purity is required, breaking the reaction into two highly favored thermodynamic steps prevents side-product formation. CDI activation circumvents the need for harsh chlorinating agents (like SOCl₂) which would otherwise oxidize or react with the unprotected 5-amino group.
-
Saponification: Dissolve the ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (2.0 eq) and stir at 40°C for 3 hours. Acidify to pH 4 with 1N HCl to precipitate 5-aminobenzofuran-2-carboxylic acid. Filter and dry.
-
Activation: Suspend the intermediate acid in anhydrous THF (10 volumes) and add CDI (1.2 eq) in portions at 0°C.
-
Self-Validation: Vigorous evolution of CO₂ gas will be observed immediately, confirming the formation of the highly reactive acyl imidazole intermediate.
-
-
Amidation: After 1 hour of stirring, add concentrated aqueous ammonium hydroxide (28% NH₃, 5.0 eq) dropwise. Stir for 2 hours at room temperature.
-
Concentrate the THF under vacuum, dilute with water, and filter the precipitated pure 5-aminobenzofuran-2-carboxamide.
Mandatory Visualization
Divergent synthetic pathways for the amidation of ethyl 5-aminobenzofuran-2-carboxylate.
References
- CN103159749A - Synthesis method for antidepressant drug vilazodone Source: Google Patents URL
- Source: Googleapis.
- US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives Source: Google Patents URL
- Source: Thieme-connect.
Sources
- 1. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 4. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
5-Aminobenzofuran-2-Carboxamide Derivatives: A Technical Guide to Synthesis and Biological Activity
Executive Summary
The 5-aminobenzofuran-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a critical junction for developing therapeutics in oncology, infectious disease, and neurology. Unlike simple benzofurans, the 5-amino substitution provides a high-fidelity handle for introducing molecular diversity—ranging from sulfonamides for HIF-1 inhibition to piperazine linkers for serotonergic modulation (e.g., Vilazodone). This guide analyzes the synthetic routes, structure-activity relationships (SAR), and validated biological mechanisms of this scaffold, designed for researchers optimizing lead compounds.
Part 1: Chemical Architecture & Synthetic Pathways
The utility of 5-aminobenzofuran-2-carboxamide stems from its electronic distribution. The furan ring provides aromaticity and hydrogen-bond accepting capability, while the 5-amino group acts as a nucleophilic anchor for extending the molecule into deep protein binding pockets.
Core Synthesis: The Modified Rap-Stoermer Route
The most robust industrial route involves the Rap-Stoermer condensation followed by selective reduction. This pathway avoids harsh cyclization conditions that often degrade sensitive functional groups.
DOT Diagram 1: Synthetic Workflow
Caption: Step-wise synthesis of the 5-aminobenzofuran-2-carboxamide core via Rap-Stoermer cyclization and nitro-reduction.
Critical Synthetic Considerations (Expertise & Experience)
-
Cyclization Efficiency: The use of N-methylpyrrolidone (NMP) or DMF with potassium carbonate is superior to ethanol/sodium ethoxide for the initial cyclization. NMP allows for higher temperatures (100°C+), ensuring complete ring closure of the intermediate O-alkylated ether.
-
Reduction Selectivity: While catalytic hydrogenation (Pd/C) is standard, stannous chloride (SnCl2) is preferred if the molecule contains halogen substituents (e.g., at C7) to prevent dehalogenation.
-
Amidation: Direct aminolysis of the ethyl ester with methanolic ammonia often requires sealed-tube conditions. For sterically hindered amines, converting the ester to the acid chloride (using SOCl2) or using Weinreb amides may be necessary.
Part 2: Biological Mechanisms & Targets[1]
The 5-aminobenzofuran-2-carboxamide core is not a "magic bullet" but a "magic shotgun"—its activity depends entirely on the vectors attached to the C5-amino and C2-carboxamide positions.
Oncology: P-glycoprotein and Kinase Modulation
Derivatives of this scaffold have shown potent activity in reversing Multi-Drug Resistance (MDR).
-
Mechanism: They act as competitive inhibitors of P-glycoprotein (P-gp/ABCB1) , an efflux pump that expels chemotherapeutics like paclitaxel from cancer cells.
-
HIF-1 Inhibition: Sulfonamide derivatization at the C5-amino group (e.g., N-(benzofuran-5-yl)benzenesulfonamides) disrupts the Hypoxia-Inducible Factor 1 (HIF-1) pathway, starving tumors of the angiogenic signals required for growth in hypoxic environments.
Antimicrobial Activity: The Schiff Base Advantage
The free 5-amino group is frequently converted into Schiff bases (imines) by reacting with substituted salicylaldehydes.
-
Target: These derivatives disrupt bacterial cell membranes and chelate essential metal ions (Cu2+, Zn2+), inhibiting metalloenzymes in S. aureus (including MRSA) and M. tuberculosis.
-
Potency: Schiff base derivatives often exhibit MIC values in the low microgram range (1.6–6.25 µg/mL), comparable to standard antibiotics like ciprofloxacin in vitro.
DOT Diagram 2: Mechanism of Action
Caption: Multi-target pharmacology of 5-aminobenzofuran derivatives in oncology and infectious disease.
Part 3: Structure-Activity Relationship (SAR)
The following table summarizes how structural modifications impact biological efficacy, based on aggregated data from recent medicinal chemistry campaigns.
| Position | Modification | Effect on Activity | Primary Indication |
| C-2 (Carboxamide) | Unsubstituted (-CONH2) | Moderate activity; poor solubility. | General Scaffold |
| C-2 (Carboxamide) | N-substituted (e.g., N-phenyl) | Increased Cytotoxicity .[1][2] Enhances lipophilicity and membrane permeability. | Oncology (Breast/Ovarian) |
| C-2 (Carboxamide) | Heterocyclic fusion (e.g., Benzoxazole) | Enhanced DNA binding affinity. | Antimicrobial |
| C-5 (Amino) | Free Amino (-NH2) | Weak potency; prone to oxidation. | Synthetic Intermediate |
| C-5 (Amino) | Sulfonamide (-NHSO2Ar) | High Potency against HIF-1. | Solid Tumors (Hypoxic) |
| C-5 (Amino) | Piperazine Linker | High affinity for 5-HT1A receptors. | CNS (Antidepressant) |
| C-3 | Arylation (via Pd catalysis) | Increases metabolic stability and potency. | Kinase Inhibition |
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating. If the intermediate does not precipitate or show the correct TLC profile, stop and re-evaluate reagents.
Protocol: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate
Objective: Isolate the key amine intermediate from 5-nitrosalicylaldehyde.
-
Cyclization:
-
Dissolve 5-nitrosalicylaldehyde (10 mmol) in NMP (20 mL). Avoid Ethanol for higher yield.
-
Add K2CO3 (25 mmol) and stir for 30 min at RT to form the phenoxide.
-
Add Ethyl bromoacetate (15 mmol) dropwise.
-
Heat to 100°C for 4-6 hours. Monitor TLC (Hexane:EtOAc 7:3).
-
Validation: Product spot should be less polar than starting material.
-
Pour into ice water. Filter the yellow precipitate (Ethyl 5-nitrobenzofuran-2-carboxylate). Recrystallize from ethanol.
-
-
Reduction:
-
Suspend the nitro compound (5 mmol) in Ethanol (50 mL).
-
Add SnCl2·2H2O (25 mmol).
-
Reflux for 3 hours. The solution will turn from yellow to clear/pale.
-
Workup: Cool, neutralize with 10% NaHCO3 (careful of foaming), and extract with EtOAc.
-
Validation: IR spectrum should show loss of nitro peaks (1530/1350 cm⁻¹) and appearance of amine doublet (3300-3400 cm⁻¹).
-
Protocol: P-gp Inhibition Assay (Rhodamine 123)
Objective: Quantify the ability of the derivative to inhibit the P-gp efflux pump in MDR cells (e.g., KB-C2 or MCF-7/ADR).
-
Cell Seeding: Seed MDR cells at
cells/well in 24-well plates. Incubate 24h. -
Treatment:
-
Add test compound (e.g., 5, 10, 20 µM) or Verapamil (positive control) for 2 hours.
-
Add Rhodamine 123 (5 µM) and incubate for another 60 mins.
-
-
Efflux Phase:
-
Wash cells 3x with ice-cold PBS to stop uptake.
-
Lyse cells (0.1% Triton X-100).
-
-
Measurement:
-
Measure fluorescence (Ex 485 nm / Em 530 nm).
-
Calculation: % Inhibition = [(Fluorescence_treated - Fluorescence_control) / Fluorescence_control] * 100.
-
Self-Validation: Verapamil treated cells must show >200% increase in fluorescence compared to untreated control.
-
Part 5: Future Outlook & Therapeutic Potential
The 5-aminobenzofuran-2-carboxamide scaffold is evolving beyond simple cytotoxicity.
-
CNS Applications: Following the success of Vilazodone , which utilizes a 5-piperazinylbenzofuran-2-carboxamide core, 5-amino derivatives are prime candidates for developing multi-modal antidepressants that target both SERT and 5-HT1A receptors.
-
PROTACs: The 5-amino group serves as an ideal attachment point for E3 ligase linkers, enabling the design of Proteolysis Targeting Chimeras (PROTACs) that degrade specific oncogenic kinases rather than merely inhibiting them.
References
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[2][3][4][5] Royal Society of Chemistry. Link
-
National Institutes of Health (NIH). (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity. PubMed Central. Link
-
National Institutes of Health (NIH). (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. PubMed. Link
-
PubChem. (2024).[6] 5-Aminobenzofuran-2-carboxamide Compound Summary. National Library of Medicine. Link
-
MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[7][5][8][9] Molecules.[7][4][5][9][10][11][12][13][14] Link
-
Google Patents. (2018). Process for preparing benzofuran-2-carboxamide derivatives (Vilazodone intermediates).[15] US Patent 20180002305A1. Link
-
Taylor & Francis. (2019). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate. Journal of Coordination Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminobenzofuran-2-carboxamide | C9H8N2O2 | CID 9855614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. mdpi.com [mdpi.com]
- 15. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
spectroscopic analysis of 5-Aminobenzofuran-2-carboxamide (NMR, IR, MS)
Topic: Spectroscopic Analysis of 5-Aminobenzofuran-2-carboxamide (NMR, IR, MS) Content Type: Technical Whitepaper / Analytical Guide Audience: Pharmaceutical Researchers, Analytical Chemists, Process Development Scientists
Critical Intermediate in Serotonergic Modulator Synthesis
Executive Summary
5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2) is a pivotal pharmacophore in the synthesis of complex indolebutylpiperazines, most notably the antidepressant Vilazodone (Viibryd). Its structural integrity is defined by a bicyclic benzofuran core functionalized with a labile primary amine at the C5 position and a rigid carboxamide at C2.
This guide provides a comprehensive spectroscopic framework for the identification and qualification of this intermediate. Unlike standard datasheets, this document correlates spectral features directly to molecular architecture, enabling researchers to distinguish the target compound from critical process impurities such as the 5-nitro precursor or the hydrolyzed carboxylic acid.
Molecular Architecture & Theoretical Basis
The molecule consists of an electron-rich benzofuran ring system. The C5-amine acts as a strong electron donor (resonance effect), shielding the ortho (C4, C6) and para (C7a) positions. Conversely, the C2-carboxamide is an electron-withdrawing group, deshielding the C3 proton and the furan oxygen environment.
Structural Logic for Spectroscopy
-
NMR: The C3-H proton is a diagnostic singlet, isolated from the benzenoid ring coupling network. The amine protons are exchangeable and solvent-dependent.
-
IR: The coexistence of a primary amine (
) and a primary amide ( ) creates a complex region between 3100–3500 requiring careful deconvolution. -
MS: The molecular ion is stable, but the amide group facilitates characteristic neutral losses (ammonia, carbon monoxide).
Synthesis & Impurity Profiling (Contextual Analysis)
Understanding the synthesis is prerequisite to interpreting the spectra, as "ghost peaks" often arise from precursors.
Figure 1: Synthetic provenance of 5-Aminobenzofuran-2-carboxamide showing potential impurities (red) that may appear in spectral analysis.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection: DMSO-
NMR: The Fingerprint
The spectrum is characterized by three distinct regions: the amide/amine exchangeables, the benzenoid system, and the isolated furan proton.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Amide | 7.90 – 8.10 | Broad Singlet | 1H | Hydrogen-bonded amide proton (anti). |
| Amide | 7.40 – 7.60 | Broad Singlet | 1H | Solvent-exposed amide proton (syn). |
| C3-H (Furan) | 7.35 – 7.45 | Singlet | 1H | Diagnostic Peak. Confirms the 2-substituted benzofuran core. |
| C7-H | 7.25 – 7.35 | Doublet ( | 1H | Ortho-coupling to C6. |
| C4-H | 6.75 – 6.85 | Doublet ( | 1H | Meta-coupling to C6. Shielded by C5-amine. |
| C6-H | 6.65 – 6.75 | dd ( | 1H | Shielded by C5-amine. |
| Amine ( | 4.90 – 5.10 | Broad Singlet | 2H | Chemical shift is highly concentration/temperature dependent. |
Technical Note: The C4-H proton appears significantly upfield (shielded) compared to unsubstituted benzofurans due to the electron-donating effect of the adjacent amine. If this doublet shifts downfield toward 7.5+ ppm, suspect oxidation to the nitro impurity.
NMR Key Resonances
-
Carbonyl (
): ~160.5 ppm. -
C2 (Furan): ~148.0 ppm (Deshielded by oxygen and carbonyl).
-
C5 (C-N): ~145.5 ppm (Ipso carbon attached to amine).
-
C3 (Furan): ~108-110 ppm.
Infrared Spectroscopy (FT-IR)
IR is the primary tool for confirming the functional group transformation (e.g., Ester
Spectral Band Assignment
| Wavenumber ( | Vibration Mode | Functional Group | Diagnostic Value |
| 3350 & 3280 | N-H Stretch (Asym/Sym) | Primary Amine ( | Distinct doublet indicates intact amine. |
| 3150 – 3200 | N-H Stretch | Primary Amide | Often broader than amine bands; confirms carboxamide. |
| 1660 – 1680 | C=O Stretch | Amide I | Critical: Lower frequency than ester precursor (~1720 |
| 1610 – 1630 | N-H Bend | Amide II | Confirms primary amide. |
| 1240 – 1260 | C-O-C Stretch | Benzofuran Ring | Characteristic ether linkage of the furan core. |
Impurity Flag: A sharp peak around 1720
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
Fragmentation Pathway (ESI-MS/MS)
-
Parent Ion (
): 177.1 -
Primary Fragment (
160): Loss of (17 Da). Characteristic of primary amides (carboxamide group). -
Secondary Fragment (
132): Loss of (28 Da) from the amide carbonyl after ammonia loss, or loss of the amide group entirely ( , 44 Da).
Figure 2: Proposed fragmentation logic for ESI-MS/MS validation.
Experimental Protocol: Sample Preparation
To ensure reproducibility and avoid artifacts (e.g., solvent suppression effects), follow this protocol:
-
NMR Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-
.-
Tip: If the solution is cloudy, filter through a cotton plug. Benzofuran amides can exhibit poor solubility.
-
Tip: Do not use
exchange immediately; record the standard proton spectrum first to observe the amide doublets.
-
-
IR Prep: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture absorption which broadens the Amide/Amine region.
-
LC-MS Prep: Dissolve in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Column: C18 Reverse Phase.
-
Gradient: 5% to 95% ACN over 10 minutes. The compound is moderately polar and will elute early-to-mid gradient.
-
References
-
Synthesis & Vilazodone Context: Liu, Z., et al. "Process for preparing benzofuran-2-carboxamide derivatives." U.S. Patent 2018/0002305 A1. Link
- Benzofuran Spectroscopy: Sorrell, T.N. "Interpreting Spectra of Organic Molecules." University Science Books, 1988. (General reference for benzofuran shifts).
-
Related Ester Data: "Ethyl 5-aminobenzofuran-2-carboxylate Spectral Data." PubChem CID 9837138.[1][2] Link
-
Amide Fragmentation: "Mass Spectrometry of Amides." Chemistry LibreTexts. Link
Sources
Technical Whitepaper: Chemical Architecture and Synthesis of 5-Aminobenzofuran-2-carboxamide
Executive Summary
In modern drug development, the rational design of active pharmaceutical ingredients (APIs) relies heavily on the structural integrity of highly functionalized intermediates. 5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2) is a critical heterocyclic building block[1][2]. Featuring a rigid benzofuran core, a primary amine for nucleophilic functionalization, and a primary amide for hydrogen bonding, this compound serves as the foundational scaffold for the synthesis of Vilazodone , an FDA-approved selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist[3][4].
This whitepaper provides an in-depth technical analysis of 5-Aminobenzofuran-2-carboxamide, detailing its chemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its integration into API manufacturing.
Chemical Identity and Structural Parameters
Understanding the physicochemical parameters of an intermediate is essential for predicting its solubility, reactivity, and chromatographic behavior during purification. The quantitative data for 5-Aminobenzofuran-2-carboxamide is summarized below[1][2][5].
| Parameter | Value |
| IUPAC Name | 5-amino-1-benzofuran-2-carboxamide |
| CAS Number | 1026097-14-2 |
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| Topological Polar Surface Area (TPSA) | 82.3 Ų |
| Defined Stereocenters | 0 (Achiral) |
| SMILES | c1cc2c(cc1N)cc(C(=O)N)o2 |
| InChIKey | CUTZNNILULIIQO-UHFFFAOYSA-N |
Mechanistic Synthesis Workflow
As a Senior Application Scientist, I emphasize that a robust chemical synthesis is not merely a sequence of reagent additions, but a carefully orchestrated series of mechanistic choices. The following step-by-step methodology details the synthesis of 5-Aminobenzofuran-2-carboxamide from 5-nitrosalicylaldehyde, highlighting the causality and self-validating nature of each step[3][4].
Step 1: Benzofuran Ring Construction (Alkylation & Hydrolysis)
-
Procedure: Dissolve 5-nitrosalicylaldehyde and ethyl bromoacetate in N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) and heat the suspension to 90–130°C[3].
-
Causality: K₂CO₃ is selected as a mild, non-nucleophilic base to selectively deprotonate the phenolic hydroxyl group without prematurely hydrolyzing the ester. The resulting phenoxide attacks the alpha-carbon of ethyl bromoacetate via an Sₙ2 mechanism. The elevated temperature drives the subsequent intramolecular aldol-type condensation and dehydration, effectively closing the aromatic benzofuran ring to yield 5-nitrobenzofuran-2-carboxylic acid[3].
-
Self-Validation: The reaction validates its own completion during the aqueous workup. Upon acidification of the aqueous layer, the product (a carboxylic acid) rapidly precipitates out of solution. A sharp melting point test of this precipitate confirms the purity of the isolated intermediate before proceeding.
Step 2: Mixed Anhydride Amidation
-
Procedure: Suspend the 5-nitrobenzofuran-2-carboxylic acid in dichloromethane (DCM) with triethylamine. Cool the reactor to 0°C and add isobutyl chloroformate dropwise. After 30 minutes, introduce aqueous ammonia (NH₄OH)[3].
-
Causality: Direct amidation of a carboxylic acid requires extreme heat, which can degrade the nitro-aromatic system. Isobutyl chloroformate is utilized to generate a highly electrophilic mixed anhydride intermediate at low temperatures. The bulky isobutyl group sterically directs the incoming ammonia nucleophile to attack the correct carbonyl carbon, maximizing the yield of 5-nitrobenzofuran-2-carboxamide[3].
-
Self-Validation: This protocol is monitored via gas evolution. The formation of the mixed anhydride and its subsequent amidation releases CO₂ gas. The cessation of bubbling serves as a visual, in-process indicator that the intermediate has been fully consumed.
Step 3: Chemoselective Catalytic Hydrogenation
-
Procedure: Transfer the 5-nitrobenzofuran-2-carboxamide to an autoclave. Add methanol and Raney Nickel catalyst. Pressurize with H₂ to 5.0–6.0 Kg/cm² and heat to 60°C for 14 hours[4].
-
Causality: Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C). Pd/C carries a high risk of hydrogenolyzing the delicate benzofuran C-O bond or over-reducing the aromatic ring. Raney Nickel provides strict chemoselectivity, reducing only the nitro group to a primary amine without causing structural degradation to the core scaffold[4].
-
Self-Validation: This step utilizes real-time volumetric self-validation. The reaction is monitored via a hydrogen pressure gauge; the plateauing of H₂ consumption definitively signals the quantitative conversion of the nitro group to the target 5-Aminobenzofuran-2-carboxamide[4].
Step-by-step synthesis workflow of 5-Aminobenzofuran-2-carboxamide from 5-nitrosalicylaldehyde.
Downstream Integration into Vilazodone API
The primary utility of 5-Aminobenzofuran-2-carboxamide is its role as the nucleophilic anchor in the synthesis of Vilazodone[3].
-
Piperazine Ring Formation: The primary amine of 5-Aminobenzofuran-2-carboxamide is reacted with bis(2-chloroethyl)amine hydrochloride (or a tosyl-protected derivative) under basic conditions[3][4]. This triggers a double Sₙ2 alkylation event, cyclizing the aliphatic chain to form a piperazine ring directly appended to the benzofuran core, yielding 5-(1-piperazinyl)benzofuran-2-carboxamide[3][4].
-
Indole Coupling: The secondary amine of the newly formed piperazine ring is then subjected to a final nucleophilic substitution with 3-(4-chlorobutyl)-5-cyanoindole, completing the Vilazodone API architecture[3][4].
Downstream integration of 5-Aminobenzofuran-2-carboxamide into the Vilazodone API structure.
Analytical Validation Protocols
To guarantee the trustworthiness of the synthesized intermediate before API integration, the following analytical validation protocols must be executed:
-
Reverse-Phase HPLC (Purity Validation): Utilize a C18 stationary phase with a mobile phase gradient of Acetonitrile and Water containing 0.1% Trifluoroacetic acid (TFA).
-
Causality: The primary amine on the benzofuran ring can cause severe peak tailing due to secondary interactions with residual silanols on the silica column. TFA acts as a highly effective ion-pairing agent, protonating the amine and suppressing silanol ionization, which ensures sharp, symmetric peaks for accurate purity quantification (Target: >99.0% AUC).
-
-
LC-MS and ¹H NMR (Structural Validation): The mass spectrum must exhibit a definitive [M+H]⁺ peak at m/z 177.1[2]. Furthermore, ¹H NMR in DMSO-d₆ must confirm the disappearance of the downfield nitro-aromatic protons and the emergence of a broad singlet integrating for two protons (the -NH₂ group) in the upfield aromatic region, validating the success of the Raney Nickel reduction.
References
- Source: nih.
- Source: nih.
- Source: ncats.
- Source: google.
- Title: US20140179713A1 - Polymorphic form of 5-(4-[4-(5-cyano-1h-indol-3-yl) butyl] piperazin-1-yl)
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-Aminobenzofuran-2-carboxamide | C9H8N2O2 | CID 9855614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 4. US20140179713A1 - Polymorphic form of 5-(4-[4-(5-cyano-1h-indol-3-yl) butyl] piperazin-1-yl) benzofuran-2-carboxamide and process for preparing thereof - Google Patents [patents.google.com]
- 5. 5-AMINOBENZOFURAN-2-CARBOXAMIDE [drugs.ncats.io]
potential therapeutic targets of 5-Aminobenzofuran-2-carboxamide analogs
An in-depth technical analysis of 5-Aminobenzofuran-2-carboxamide reveals a highly versatile, privileged scaffold that has become a cornerstone in modern medicinal chemistry. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic pharmacophore whose orthogonal functional groups—the C5-amine and the C2-carboxamide—allow for precise spatial tuning against diverse biological targets.
This whitepaper deconstructs the therapeutic potential of 5-aminobenzofuran-2-carboxamide analogs, exploring their validated mechanisms in neuropsychiatry, oncology, and infectious diseases, while providing self-validating experimental protocols for their synthesis and biological evaluation.
Chemical Ontology & Pharmacophore Rationale
The intrinsic value of the 5-aminobenzofuran-2-carboxamide core lies in its rigid, planar, and lipophilic benzofuran system, which readily participates in
-
The C5-Amine Vector: Serves as an ideal nucleophilic anchor for constructing basic heterocycles (e.g., piperazines or piperidines). This basic nitrogen is critical for anchoring into the aspartic acid residues of monoamine receptors[2].
-
The C2-Carboxamide Vector: Acts as a hydrogen bond donor/acceptor pair. It mimics the spatial arrangement of endogenous amides and can be further derivatized into triazoles or oxadiazoles to target metalloenzymes or transcription factors[3].
Pharmacophore mapping of the 5-aminobenzofuran-2-carboxamide scaffold to therapeutic targets.
Neurological Targets: The Serotonergic Axis
The most clinically validated application of the 5-aminobenzofuran-2-carboxamide scaffold is in the synthesis of Vilazodone and its analogs. By converting the C5-amine into a piperazine ring and linking it to a 5-cyanoindole moiety, researchers engineered a dual-acting agent: a Selective Serotonin Reuptake Inhibitor (SSRI) and a 5-HT1A receptor partial agonist[2].
Mechanistic Causality: Traditional SSRIs suffer from a delayed onset of action because the initial spike in synaptic serotonin activates somatodendritic 5-HT1A autoreceptors, which negatively feedback to halt further serotonin release. The benzofuran-2-carboxamide analog bypasses this delay. The piperazine ring binds directly to the 5-HT1A autoreceptor as a partial agonist, causing rapid desensitization, while the benzofuran core effectively blocks the Serotonin Transporter (SERT)[2].
Dual mechanism of action for 5-piperazinyl-benzofuran-2-carboxamide derivatives.
Oncology Targets: Overcoming the Tumor Microenvironment
Beyond neurology, the scaffold has been heavily functionalized to target the hypoxic and epigenetic hallmarks of solid tumors.
-
Hypoxia-Inducible Factor 1α (HIF-1α): Tumors rely on the HIF-1 pathway to survive low-oxygen environments. Specific piperidinyl-substituted benzofuran-2-carboxamides have been designed to selectively inhibit the HIF-1 pathway, effectively inducing apoptosis in p53-null and p53-mutated colorectal cancer cells (HCT116)[1].
-
Human Carbonic Anhydrase IX (hCA-IX): To survive hypoxia-induced acidosis, tumors upregulate hCA-IX. Triazole-linked benzofuran-2-carboxamides act as potent, selective inhibitors of hCA-IX (
= 5.5 nM), demonstrating a selectivity index >50 over the off-target hCA-II isoform[3]. -
Lysine-Specific Demethylase 1 (LSD1): Overexpressed in various carcinomas, LSD1 is an epigenetic eraser. Benzofuran hybrids have demonstrated moderate to high inhibitory activity against LSD1 (
~ 3.5 - 8.0 µM), restoring the expression of tumor suppressor genes[4].
Antimicrobial Targets: Tuberculosis
The emergence of multi-drug resistant Mycobacterium tuberculosis has necessitated novel scaffolds. Recent structure-activity relationship (SAR) studies identified aminated benzofuran derivatives as potent inhibitors of Polyketide Synthase 13 (Pks13) , an enzyme essential for the final condensation step of mycolic acid biosynthesis in the mycobacterial cell wall[5]. Simple 5-aminobenzofuran analogs have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.78 - 1.56 µg/mL with highly favorable cytotoxicity profiles[6].
Quantitative Data Summary
To facilitate rapid cross-disciplinary comparison, the target affinities of key 5-aminobenzofuran-2-carboxamide derivatives are summarized below:
| Biological Target | Analog Class / Modification | Primary Indication | Key Efficacy Metric ( |
| SERT / 5-HT1A | 5-piperazinyl + indole hybrid | Major Depressive Disorder | |
| hCA-IX | Triazole-benzofuran-2-carboxamide | Breast Cancer (Hypoxic) | |
| HIF-1α | Piperidinyl-benzofuran-2-carboxamide | Colorectal Cancer | |
| LSD1 | Benzofuran-2-carboxamide hybrids | Pan-Oncology | |
| Pks13 | Simple 5-aminobenzofuran derivatives | M. tuberculosis | MIC = 0.78 - 1.56 µg/mL |
Experimental Workflows & Self-Validating Protocols
As application scientists, we must ensure our protocols contain internal logic checks. Below are two critical workflows for synthesizing and validating these analogs.
Protocol A: Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Objective: Construct the critical piperazine pharmacophore required for 5-HT1A binding.[7][8]
-
Reagent Preparation: In a round-bottom flask, suspend 5-aminobenzofuran-2-carboxamide (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in a biphasic mixture of distilled water and toluene.
-
Causality Check: The biphasic system prevents the highly polar hydrochloride salt from crashing out, while toluene solvates the lipophilic benzofuran core.
-
-
Cyclization: Add sodium acetate (1.5 eq) to neutralize the hydrochloride salt and initiate the double nucleophilic substitution. Reflux at 100°C for 12 hours.
-
Phase Separation: Cool to 30°C. Extract the organic phase using methylene chloride. Wash with brine to remove unreacted aliphatic amines.
-
Self-Validation (LC-MS & NMR): Before proceeding to final drug coupling, analyze the intermediate.
-
Validation Checkpoint: The mass spectrum must show an [M+H]+ peak at m/z 246. If a peak at m/z 282 is present, it indicates incomplete cyclization (mono-alkylation). Do not proceed until the reaction is driven to completion via additional base/heat.
-
Protocol B: In Vitro Target Validation via Hypoxic MTT Assay
Objective: Validate HIF-1α or hCA-IX target engagement in solid tumor cell lines.[1]
-
Seeding: Seed HCT116 (colorectal) or MCF-7 (breast) cells in 96-well plates at
cells/well. Incubate overnight at 37°C, 21% . -
Hypoxic Induction: Split the plates into two cohorts.
-
Cohort 1 (Normoxia): Maintain at 21%
. -
Cohort 2 (Hypoxia): Transfer to a hypoxia chamber flushed with 1%
, 5% , and 94% .
-
-
Dosing: Treat both cohorts with the benzofuran-2-carboxamide analog (0.1 µM to 50 µM) for 48 hours.
-
Self-Validation (Cytotoxicity Ratio): Add MTT reagent and read absorbance at 570 nm.
-
Validation Checkpoint: Because HIF-1α is rapidly degraded under normoxia, a true HIF-1α inhibitor will show a vastly lower
in Cohort 2 than Cohort 1. If the compound kills Cohort 1 and Cohort 2 equally, it is a non-specific cytotoxic agent, not a targeted HIF-1α/hCA-IX inhibitor.
-
End-to-end workflow for synthesizing and screening 5-aminobenzofuran-2-carboxamide analogs.
Conclusion
The 5-aminobenzofuran-2-carboxamide scaffold is a masterclass in rational drug design. By leveraging its rigid geometry and orthogonal functionalization points, researchers can pivot seamlessly from designing rapid-acting serotonergic antidepressants to highly selective anti-tumor and antitubercular agents. Future development should focus on optimizing the pharmacokinetic profiles of these analogs to maximize bioavailability while minimizing off-target kinase inhibition.
References
- "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents", National Center for Biotechnology Information (NIH).
- "Exploring the potential therapeutic role of benzofuran derivatives in ... Targets M. tuberculosis Polyketide Synthase 13", State Scientific and Technical Library of Ukraine (DNTB).
- "Anticancer therapeutic potential of benzofuran scaffolds", RSC Publishing.
- "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity", MDPI.
- "Anticancer therapeutic potential of benzofuran scaffolds", National Center for Biotechnology Information (NIH).
- "Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders", National Center for Biotechnology Information (NIH).
- "Process for preparing vilazodone hydrochloride", Patsnap.
- "Synthesis method for antidepressant drug vilazodone", Google Patents.
- "Synthesis and Evaluation of Aminated Benzo-Fused Heterocycles in the Discovery of Novel Antimicrobial Agents", ProQuest.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Exploring the potential therapeutic role of benzofuran derivatives in cancer treatment [ouci.dntb.gov.ua]
- 6. Synthesis and Evaluation of Aminated Benzo-Fused Heterocycles in the Discovery of Novel Antimicrobial Agents - ProQuest [proquest.com]
- 7. Process for preparing vilazodone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
5-Aminobenzofuran-2-carboxamide: A Versatile Scaffold for the Discovery of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds play a pivotal role, offering a rich three-dimensional chemical space for the design of targeted and effective drugs. Among these, the benzofuran nucleus has emerged as a "privileged scaffold" due to its presence in numerous natural products and clinically approved drugs.[1][2][3] This guide focuses on a particularly promising derivative, 5-aminobenzofuran-2-carboxamide, and its utility as a versatile starting point for the discovery of new medicines. As a Senior Application Scientist, this document will synthesize technical accuracy with field-proven insights to provide a comprehensive resource for researchers in the field.
The Benzofuran Core: A Foundation of Biological Activity
The benzofuran ring system, a fusion of a benzene and a furan ring, is a common motif in a wide array of biologically active compounds.[4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[6][7][8] The structural rigidity of the benzofuran core, combined with its capacity for diverse substitution patterns, allows for the fine-tuning of its physicochemical and pharmacokinetic properties.
The introduction of an amino group at the 5-position and a carboxamide at the 2-position of the benzofuran scaffold provides two key points for chemical modification, making 5-aminobenzofuran-2-carboxamide an ideal starting material for the generation of compound libraries for high-throughput screening.[1] The amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic rings, while the carboxamide can be modified by varying the amine component. This modularity allows for a systematic exploration of the chemical space around the core scaffold to optimize biological activity and drug-like properties.
Synthetic Strategies: Building the 5-Aminobenzofuran-2-carboxamide Scaffold and its Analogs
The successful application of the 5-aminobenzofuran-2-carboxamide scaffold in drug discovery is underpinned by robust and flexible synthetic methodologies. The core scaffold itself is typically synthesized from readily available starting materials, with subsequent derivatization allowing for the creation of diverse chemical libraries.
Synthesis of the Core Scaffold: Ethyl 5-Aminobenzofuran-2-carboxylate
A common and efficient route to the key intermediate, ethyl 5-aminobenzofuran-2-carboxylate, begins with the O-alkylation of 5-nitrosalicylaldehyde with ethyl bromoacetate. This is followed by an intramolecular cyclization and subsequent reduction of the nitro group to an amine.[9]
Experimental Protocol: Synthesis of Ethyl 5-Aminobenzofuran-2-carboxylate [9]
-
Step 1: O-Alkylation and Cyclization to Ethyl 5-Nitrobenzofuran-2-carboxylate:
-
To a solution of 5-nitrosalicylaldehyde (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and ethyl bromoacetate (1.5 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield ethyl 5-nitrobenzofuran-2-carboxylate.
-
-
Step 2: Reduction to Ethyl 5-Aminobenzofuran-2-carboxylate:
-
Dissolve ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain ethyl 5-aminobenzofuran-2-carboxylate.
-
Derivatization Strategies
The versatility of the 5-aminobenzofuran-2-carboxamide scaffold lies in the ease with which its amino and carboxamide functionalities can be modified.
The primary amide at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines using standard peptide coupling reagents.
Experimental Protocol: Amide Coupling
-
Hydrolyze ethyl 5-aminobenzofuran-2-carboxylate to 5-aminobenzofuran-2-carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[9]
-
To a solution of 5-aminobenzofuran-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like DMF or dichloromethane (DCM), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired amide derivative.
A powerful and modular approach to introduce diversity is the palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring, often using an 8-aminoquinoline (8-AQ) directing group on the C2-carboxamide. This is followed by a transamidation step to remove the directing group and install the desired amide.[5]
Experimental Workflow: C-H Arylation and Transamidation
Caption: Pim-1 Signaling Pathway and Inhibition.
The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are both validated targets in cancer therapy. [10][11][12]Dual inhibitors that can simultaneously target both kinases offer the potential for synergistic anticancer effects and a means to overcome resistance mechanisms. [10]Certain 5-substituted-indole-2-carboxamides, structurally related to our scaffold of interest, have shown potent dual inhibitory activity. [13]This suggests that the 5-aminobenzofuran-2-carboxamide core could be a valuable starting point for the design of similar dual inhibitors.
Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. [2]Benzofuran derivatives have a long history of investigation for their antibacterial and antifungal properties. [14][15]The 5-aminobenzofuran-2-carboxamide scaffold can be derivatized to generate compounds with significant antimicrobial activity. For instance, the introduction of a benzoxazole moiety at the 5-amino position has been shown to yield compounds with activity against a range of bacteria. [7] Table 2: Representative Antimicrobial Activity of Benzofuran Derivatives [15]
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 16 |
| Derivative B | Escherichia coli | 32 |
| Derivative C | Candida albicans | 8 |
This table is a representative example based on general findings in the literature.
Neuroprotective Agents
Excitotoxicity, oxidative stress, and neuroinflammation are key pathological processes in a range of neurodegenerative diseases. [7]Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and shown to possess neuroprotective and antioxidant activities. [7][16]Some of these compounds exhibited significant protection against NMDA-induced excitotoxic neuronal cell damage. [7][16]Structure-activity relationship (SAR) studies have indicated that substitutions on the N-phenyl ring play a crucial role in determining the neuroprotective potency. [7]
Challenges and Future Perspectives
Despite the significant promise of the 5-aminobenzofuran-2-carboxamide scaffold, several challenges need to be addressed in the development of clinical candidates.
Physicochemical Properties and Formulation
Like many aromatic heterocyclic compounds, some derivatives of 5-aminobenzofuran-2-carboxamide may exhibit poor aqueous solubility, which can limit their oral bioavailability. [1][9][17][13][18]Strategies to address this include:
-
Salt Formation: Protonation of the 5-amino group can form salts with improved solubility.
-
Prodrug Approaches: Modification of the core structure to include solubilizing groups that are cleaved in vivo.
-
Formulation Technologies: Utilization of techniques such as micronization, solid dispersions, and lipid-based formulations to enhance dissolution and absorption. [1][9][17][13][18]
Metabolic Stability and Toxicity
The benzofuran ring can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites. Careful consideration of the substitution pattern is necessary to block sites of metabolism and improve the pharmacokinetic profile. Early assessment of metabolic stability in liver microsomes and potential for cytotoxicity are crucial steps in the lead optimization process.
Future Directions
The future of drug discovery with the 5-aminobenzofuran-2-carboxamide scaffold is bright. Key areas for future exploration include:
-
Bioisosteric Replacement: Replacing the carboxamide or the furan oxygen with other functional groups to modulate physicochemical properties and explore new interactions with biological targets.
-
Fragment-Based Drug Discovery: Using the core scaffold as a starting point for fragment growing or linking to identify novel, high-affinity binders.
-
Application in New Therapeutic Areas: Exploring the potential of this scaffold in other disease areas where benzofuran derivatives have shown promise, such as antiviral and anti-inflammatory applications.
Conclusion
The 5-aminobenzofuran-2-carboxamide scaffold represents a highly versatile and valuable starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with the broad range of biological activities exhibited by its derivatives, makes it an attractive platform for medicinal chemists. By leveraging a deep understanding of its chemistry, structure-activity relationships, and potential liabilities, researchers can continue to unlock the full potential of this privileged scaffold in the development of the next generation of medicines.
References
- Anand, H., et al. (2015). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. European Journal of Medicinal Chemistry, 75, 332-339.
- Oschmann, M., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 24(10), 1935.
-
Salem, M. E., et al. (2023). Synthesis and Anti-Breast Cancer Potency of Mono-and Bis-(pyrazolyl [5][6][19]triazolo [3, 4-b] [4][5][6]thiadiazine) Derivatives as EGFR/CDK-2 Target Inhibitors. ACS Omega.
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
- El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120.
- Wu, J., et al. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Journal of Cell Biology, 223(1), e202203005.
- Patil, J. V., et al. (2021). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid.
- Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11120.
- Madieh, N. S., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 693-700.
- Kim, J. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275–282.
- Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.
- Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96828.
- Wu, J., et al. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Journal of Cell Biology, 223(1), e202203005.
- Kim, J. H., et al. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275-282.
- Al-Mousawi, S. M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120.
- Soman, S. S., et al. (2014). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. European Journal of Medicinal Chemistry, 75, 332-339.
- Alper-Hayta, S., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European Journal of Medicinal Chemistry, 43(11), 2568-2578.
- Gaikwad, S. B., et al. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 10(4), 1-10.
- Hawash, M., et al. (2024). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Molecules, 29(21), 5001.
- Bouziane, I., et al. (2024). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. Heliyon, 10(7), e28646.
- Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal, 23(3), 277-284.
- Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27954-27977.
- Sharma, A., et al. (2024).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles | Scilit [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. promega.com [promega.com]
Physicochemical Profiling of 5-Aminobenzofuran-2-carboxamide: Solubility, Stability, and Solvent Interactions in API Synthesis
Executive Summary
5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2) is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of the serotonergic antidepressant Vilazodone . The molecule possesses a unique structural dichotomy: a lipophilic benzofuran core juxtaposed with two highly polar, hydrogen-bonding functional groups (a primary amine at C5 and a carboxamide at C2).
For process chemists and formulation scientists, mastering the solubility and stability profile of this compound is paramount. In the synthesis of Vilazodone, 5-aminobenzofuran-2-carboxamide must be dissolved efficiently to undergo cyclization with bis(2-chloroethyl)amine . This technical guide deconstructs the structural causality behind its solvent interactions, maps its degradation pathways, and provides field-proven, self-validating protocols for rigorous physicochemical profiling.
Structural Causality & Solvent Dynamics
To predict and manipulate the behavior of 5-aminobenzofuran-2-carboxamide (Molecular Weight: 176.17 g/mol ) , one must analyze its intermolecular forces.
-
Hydrogen Bonding Network: Both the primary amine (
) and the carboxamide ( ) act as strong hydrogen bond donors and acceptors. In the solid state, these groups form a dense, highly ordered crystal lattice. -
Solvation Thermodynamics: To achieve solubility, a solvent must possess a high enough dipole moment and hydrogen-bond accepting capability to overcome the compound's intrinsic lattice energy.
-
Aqueous Insolubility: Despite its polar groups, the hydrophobic bulk of the benzofuran ring dominates its aqueous profile, rendering it poorly soluble in water at neutral pH.
Quantitative Solubility Matrix
The following table summarizes the solubility profile across various process solvents, grounded in the dielectric constants and H-bonding capabilities required to solvate the benzofuran scaffold.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO | 46.7 | High (>50 mg/mL) | Strong H-bond acceptor; efficiently disrupts the crystalline H-bond network without donating protons. |
| Polar Aprotic | DMF | 36.7 | High (>30 mg/mL) | High dipole moment stabilizes the polar functional groups; ideal for subsequent cyclization reactions. |
| Polar Protic | Methanol | 32.7 | Moderate (5-10 mg/mL) | Competes for H-bonding but possesses lower disruption energy compared to DMSO. |
| Non-Polar | Heptane | 1.9 | Poor (<0.1 mg/mL) | Lacks the dipole moment necessary to solvate the primary amine and carboxamide moieties. |
| Aqueous | Water (pH 7.0) | 80.1 | Poor (<1 mg/mL) | The high crystal lattice energy and lipophilic core overcome the hydration energy of the polar groups. |
Stability Kinetics and Degradation Pathways
The dual reactive centers of 5-aminobenzofuran-2-carboxamide make it susceptible to specific degradation pathways under environmental stress. Commercial suppliers mandate cold-chain transportation and storage at 2-8°C or -20°C to preserve its integrity .
-
Oxidative Degradation: The primary amine at the C5 position behaves similarly to an aniline. The electron-donating oxygen in the benzofuran ring increases the electron density of the aromatic system, making the amine highly susceptible to oxidation by dissolved oxygen, light, or trace transition metals, leading to the formation of N-oxides or azo-dimers.
-
Hydrolytic Degradation: The carboxamide group at C2 is relatively stable at neutral pH but will undergo hydrolysis to 5-aminobenzofuran-2-carboxylic acid under strongly acidic or basic conditions, particularly at elevated temperatures.
Degradation pathways of 5-ABFC under oxidative and hydrolytic stress.
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate internal checks (mass balance and system suitability) to prevent false-positive degradation or inaccurate solubility readings caused by physical phenomena like non-specific adsorption.
Protocol 1: Thermodynamic Solubility Assessment (HPLC-UV)
Causality Note: We utilize centrifugation rather than filtration for phase separation. The lipophilic benzofuran core exhibits high non-specific binding to standard PTFE or Nylon filter membranes, which artificially lowers the quantified solubility.
-
System Suitability Test (SST): Inject a known reference standard of 5-aminobenzofuran-2-carboxamide . Verify that the theoretical plate count is >2000 and the tailing factor is <1.5. Proceed only if SST passes.
-
Saturation: Add an excess of 5-aminobenzofuran-2-carboxamide solid to 1.0 mL of the target solvent in a sealed amber glass vial (amber glass prevents photo-oxidation).
-
Isothermal Incubation: Agitate the suspension at 400 RPM at exactly 25.0°C ± 0.1°C for 24 hours using a thermoshaker.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.
-
Quantification: Carefully extract the supernatant, dilute it in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear dynamic range, and quantify via HPLC-UV at its
(typically ~254 nm).
Protocol 2: Forced Degradation Profiling (LC-MS/MS)
Causality Note: Mass balance must be calculated. If the sum of the remaining API and the quantified degradants does not equal 100% (±5%), it indicates that volatile degradants were lost or secondary degradation into undetectable polymeric species occurred.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a chemically inert solvent (e.g., Acetonitrile).
-
Oxidative Stress: Transfer 1.0 mL of stock to a vial. Add 0.1 mL of 3%
. Incubate at room temperature for 24 hours. -
Hydrolytic Stress: Transfer 1.0 mL of stock to a vial. Add 0.1 mL of 1N
(acidic) or 1N (basic). Incubate at 60°C for 24 hours. -
Neutralization & Analysis: Neutralize the hydrolytic samples. Analyze all samples via LC-MS/MS to identify the molecular weights of the degradation products (e.g., identifying the +16 Da shift for N-oxidation).
Kinetic solubility and stability profiling workflow for API intermediates.
Conclusion & Best Practices
For drug development professionals utilizing 5-aminobenzofuran-2-carboxamide, solvent selection is a delicate balance between solubility and stability. Polar aprotic solvents (DMSO, DMF) offer the highest solubility by disrupting the compound's strong hydrogen-bonding network without inducing hydrolytic degradation. However, due to the oxidative lability of the C5-amine, all solutions should be prepared fresh, purged with inert gas (Nitrogen or Argon), and protected from light. Solid materials must strictly adhere to cold-chain logistics (2-8°C) to prevent dimerization and ensure high-yield downstream synthesis of Vilazodone.
References
The Pharmacophore of Choice: A Technical Review of Benzofuran-2-Carboxamide Derivatives
Executive Summary & Structural Significance
The benzofuran-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by its rigid bicyclic aromatic core and a hydrogen-bond-donating/accepting amide tail, this pharmacophore offers a unique balance of lipophilicity (
While the benzofuran ring mimics the indole core found in tryptophan (and consequently serotonin), the 2-carboxamide substituent provides a critical vector for extending interactions into solvent-exposed pockets of enzymes and receptors. This guide dissects the synthetic architecture, structure-activity relationships (SAR), and therapeutic utility of this scaffold, grounded in recent data regarding VEGFR-2 inhibition, anti-tubercular efficacy, and neuroprotective agents.
Flagship Validation: The clinical relevance of this scaffold is anchored by Vilazodone (Viibryd), a dual-acting SSRI and 5-HT1A partial agonist used for major depressive disorder, which features a benzofuran-2-carboxamide core.
Synthetic Architecture: Construction of the Core
Medicinal chemists employ two primary strategies to access this scaffold: the classical intramolecular cyclization (Rap-Stoermer/Feist-Benary) and modern transition-metal-catalyzed functionalization.
Retrosynthetic Analysis & Workflow
The most robust route for generating libraries involves constructing the benzofuran-2-carboxylic acid precursor, followed by divergent amide couplings.
Figure 1: General synthetic workflow for benzofuran-2-carboxamide library generation.
Experimental Protocol: Validated Amide Coupling
Context: The final diversification step is critical. The following protocol uses HATU as a coupling reagent, preferred over EDCI/HOBt for sterically hindered amines or electron-deficient anilines common in this scaffold's SAR.
Standard Operating Procedure (SOP-BF-02)
Objective: Synthesis of N-substituted benzofuran-2-carboxamides from benzofuran-2-carboxylic acid.
Reagents:
-
Benzofuran-2-carboxylic acid (1.0 equiv)
-
Amine derivative (R-NH2) (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with benzofuran-2-carboxylic acid (1.0 equiv) and anhydrous DMF. Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester (O-At active ester).
-
Amine Addition: Add the specific amine (1.1 equiv) dropwise (if liquid) or as a solution in minimal DMF (if solid).
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Checkpoint: Disappearance of the acid peak (M-H) and appearance of the amide peak (M+H).
-
-
Workup (Self-Validating):
-
Dilute reaction mixture with EtOAc (10x volume).
-
Wash sequentially with:
-
1N HCl (removes unreacted amine/DIPEA).
-
Sat. NaHCO3 (removes unreacted acid/HATU byproducts).
-
Brine.
-
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallization from EtOH is often sufficient due to the planarity of the product. If not, flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
Therapeutic Landscape & SAR Analysis[1]
Oncology: VEGFR-2 Inhibition
Benzofuran-2-carboxamides have emerged as potent Type II inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary driver of tumor angiogenesis.
-
Mechanism: The benzofuran core occupies the ATP-binding pocket, while the amide linker positions a hydrophobic tail into the allosteric hydrophobic back pocket.
-
Key Data: Recent studies (e.g., RSC Advances, 2023) highlighted derivatives exhibiting nanomolar potency.
Table 1: Comparative Potency of Benzofuran Derivatives against VEGFR-2
| Compound ID | R2 (Amide Substituent) | R5 (Benzofuran Ring) | VEGFR-2 IC50 (nM) | Selectivity Index (Tumor/Normal) |
| Ref (Sorafenib) | N/A | N/A | 90 | - |
| BF-16b | 4-chlorophenyl | -H | 77.97 | 5.3 |
| BF-18a | 3,4-dimethoxyphenyl | -OCH3 | 132.5 | 8.4 |
| BF-18d | 4-fluorophenyl | -OCH3 | 45.4 | 12.9 |
Insight: The presence of a methoxy group at position 5 (R5) combined with a fluorinated phenyl amide (BF-18d) significantly enhances potency, likely due to halogen bonding and improved metabolic stability.
Neurodegeneration: Dual AChE/BuChE Inhibitors
In Alzheimer's disease (AD) research, this scaffold is utilized to create Multi-Target Directed Ligands (MTDLs). The goal is dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1]
-
SAR Criticality:
-
Position 7 Substitution: A bromine atom or bulky group at C7 often improves selectivity for BuChE.[2]
-
Linker Length: When connecting the carboxamide to a secondary pharmacophore (like a benzylamine), a 4-carbon alkyl linker is optimal for spanning the enzyme's catalytic gorge.
-
Infectious Disease: Anti-Tubercular Agents
The scaffold has shown efficacy against Mycobacterium tuberculosis (M. tb), targeting the Pks13 enzyme (essential for mycolic acid synthesis) or DNA Gyrase B .
-
Vilazodone Analogs: Interestingly, derivatives structurally similar to Vilazodone have shown activity against MDR-TB strains, suggesting a repurposing potential or shared binding topology in bacterial efflux pumps.
Visualizing the Mechanism of Action (SAR Map)
The following diagram maps the structural requirements for biological activity across the discussed therapeutic areas.
Figure 2: Structure-Activity Relationship (SAR) map highlighting divergent optimization paths for Oncology vs. Neurodegeneration.
Future Outlook
The benzofuran-2-carboxamide scaffold is evolving beyond simple substitution. The current frontier involves:
-
C-H Activation: Moving away from pre-functionalized salicylaldehydes to late-stage C-H arylation of the benzofuran core (using 8-aminoquinoline directing groups) allows for rapid library expansion at the C3 position.
-
PROTACs: Utilizing the benzofuran-2-carboxamide as the "warhead" ligand linked to E3 ligase recruiters to degrade specific kinases rather than just inhibiting them.
References
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 2019.[3][4]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023.
-
Process for preparing benzofuran-2-carboxamide derivatives (Vilazodone Patent). Google Patents, US20180002305A1.
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents. Pharmaceuticals, 2021.
-
Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. European Journal of Medicinal Chemistry, 2015.
Sources
- 1. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 2. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 5-Aminobenzofuran-2-carboxamide as a synthetic intermediate
Application Note: 5-Aminobenzofuran-2-carboxamide as a Synthetic Intermediate
Introduction: The "Privileged" Scaffold
5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2) is a high-value pharmacophore in medicinal chemistry, specifically designed to mimic the adenine binding pocket of ATP-dependent enzymes. Its structural rigidity, combined with distinct hydrogen bond donor/acceptor motifs, makes it a "privileged scaffold" for developing inhibitors of kinases (e.g., JAK, Aurora, VEGFR) and GPCR ligands.
Unlike simple anilines, the benzofuran core provides a lipophilic planar surface for
This guide details the synthetic utility of this intermediate, focusing on chemoselective derivatization of the C5-amine without compromising the C2-carboxamide, and provides self-validating protocols for library generation.
Chemical Profile & Reactivity Map
Compound Data:
-
Formula:
-
MW: 176.17 g/mol
-
Solubility: Moderate in DMSO, DMF; low in DCM/Water.
-
Storage: Hygroscopic; store at 2-8°C under inert gas.
Reactivity Logic: The molecule possesses two nitrogen centers with vastly different electronic environments:
-
C5-Amine (
): Electron-rich, nucleophilic aniline. This is the primary handle for diversification (acylation, sulfonylation, urea formation). -
C2-Carboxamide (
): Electron-deficient, poor nucleophile. It is generally stable under standard acylation conditions but can be dehydrated to a nitrile or hydrolyzed under forcing conditions.
Reactivity Visualization (Graphviz):
Figure 1: Chemoselective reactivity map. The C5-amine is the primary vector for library expansion, while the C2-carboxamide is preserved as the binding anchor.
Synthetic Protocols
Protocol A: Chemoselective Amide Coupling (C5-Derivatization)
Context: This is the most common reaction to generate kinase inhibitor libraries. The challenge is solubilizing the benzofuran starting material while preventing bis-acylation.
Reagents:
-
Carboxylic Acid (
, 1.1 equiv) -
HATU (1.2 equiv) – Preferred over EDCI for faster kinetics with anilines.
-
DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry vial, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to amine). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.
-
Addition: Add 5-aminobenzofuran-2-carboxamide (1.0 equiv) directly to the reaction vessel. Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 4–16 hours.
-
QC Check: Monitor by LCMS.[1] The starting material (MW 176) should disappear. Look for Product Mass
.
-
-
Work-up (Precipitation Method):
-
Slowly add the reaction mixture to a stirred beaker of ice-cold water (10x volume of DMF).
-
The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.
-
Note: If no precipitate forms (polar products), extract with EtOAc/THF (3:1), wash with LiCl (5% aq) to remove DMF.
-
Self-Validation Criteria:
-
TLC: The product will be significantly less polar than the starting amine.
-
NMR: The amide proton (
) typically appears at 10.0–10.5 ppm in DMSO- .
Protocol B: Urea Synthesis via Isocyanates
Context: Ureas are critical for accessing the "DFG-out" pocket in certain kinase conformations (Type II inhibitors).
Reagents:
-
Isocyanate (
, 1.1 equiv) -
Solvent: THF/DMF (1:1 mixture)
-
Base: Pyridine (0.5 equiv) – Catalytic base speeds up the reaction.
Methodology:
-
Dissolve 5-aminobenzofuran-2-carboxamide in THF/DMF (1:1).
-
Add pyridine (catalytic).
-
Dropwise add the isocyanate at
. -
Allow to warm to RT and stir for 12 hours.
-
Quench: Add MeOH (excess) to scavenge unreacted isocyanate.
-
Purification: Concentrate and triturated with diethyl ether.
Case Study: Synthesis of a JAK Inhibitor Analog
This workflow demonstrates the construction of a library targeting the Janus Kinase (JAK) pathway.
Workflow Diagram (Graphviz):
Figure 2: Library generation workflow for JAK inhibitor discovery.
Data Summary: Representative Library Results
| Entry | R-COOH (Substituent) | Yield (%) | Purity (LCMS) | Key NMR Shift ( |
| 1 | Cyclopropanecarboxylic acid | 88% | >98% | 10.25 (s, 1H, NH) |
| 2 | Nicotinic acid | 75% | 95% | 10.60 (s, 1H, NH) |
| 3 | 4-Fluorobenzoic acid | 82% | >99% | 10.45 (s, 1H, NH) |
Troubleshooting & Critical Parameters
Issue: Low Solubility of Starting Material
-
Cause: The planar benzofuran system aggregates.
-
Solution: Use a solvent mixture of DMF/DMAc (Dimethylacetamide). Gentle heating (40°C) is permissible before adding the coupling agent.
Issue: C2-Nitrile Formation
-
Cause: Dehydration of the primary amide (
) can occur if using or thionyl chloride for acid chloride activation. -
Preventative Measure: Stick to HATU/EDC coupling. If acid chlorides must be used, keep the temperature
and avoid excess base.
Issue: Regioselectivity (N- vs O-acylation)
-
Insight: The amide oxygen is a potential nucleophile, but under basic conditions (DIPEA), the C5-aniline is orders of magnitude more nucleophilic. O-acylation is rare unless the amine is sterically blocked.
References
-
BenchChem. (2025).[1] Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide: A Technical Support Guide. Retrieved from
-
Oschmann, M., et al. (2019). "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." Molecules, 24(19). Retrieved from
-
Gobvu, V., et al. (2020).[2] "Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136." ResearchGate.[2][3] Retrieved from
-
PubChem. (2024).[4] Compound Summary: 5-Aminobenzofuran-2-carboxamide. Retrieved from
-
Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Retrieved from
Sources
protocol for the synthesis of vilazodone from 5-Aminobenzofuran-2-carboxamide precursors
Application Note: Protocol for the Synthesis of Vilazodone from 5-Aminobenzofuran-2-carboxamide Precursors
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Vilazodone (Viibryd) , a dual-acting SSRI and 5-HT1A receptor partial agonist. Unlike conventional routes that utilize 5-nitro derivatives or late-stage amidation, this protocol focuses on the 5-Aminobenzofuran-2-carboxamide lineage. This pathway offers distinct advantages in convergent synthesis, minimizing late-stage functional group interconversions and reducing the risk of genotoxic byproduct carryover.
The guide prioritizes Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) , ensuring the method is not just chemically sound but reproducible and compliant with rigorous purity standards (ICH Q3A/Q3D).
Retrosynthetic Logic & Strategy
The synthesis of Vilazodone can be deconstructed into two primary pharmacophores: the benzofuran-piperazine core and the indole-butyl linker.
-
Strategic Disconnection: The piperazine nitrogen (N4) serves as the nucleophile, attacking the electrophilic butyl chain of the indole moiety.
-
Precursor Selection: Starting from 5-aminobenzofuran-2-carboxamide allows for the direct construction of the aryl-piperazine motif via a "mustard" cyclization. This avoids the use of palladium-catalyzed Buchwald-Hartwig couplings, which can leave difficult-to-remove heavy metal residues.
Figure 1: Retrosynthetic analysis of Vilazodone showing the convergent assembly of the piperazine core.
Detailed Experimental Protocol
Stage 1: Construction of the Piperazine Ring
Objective: Conversion of 5-Aminobenzofuran-2-carboxamide to 5-(1-Piperazinyl)benzofuran-2-carboxamide.[1][2] Mechanism: Double nucleophilic substitution (alkylation) of the primary amine with a bis-electrophile (nitrogen mustard analog).
Materials:
-
Precursor: 5-Aminobenzofuran-2-carboxamide (1.0 equiv)
-
Reagent: Bis(2-chloroethyl)amine hydrochloride (1.5 equiv)
-
Base: Potassium Carbonate (
) (3.0 equiv) or Sodium Acetate (industrial variant) -
Solvent: Chlorobenzene (preferred for high temp) or 1-Butanol
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates Finkelstein-type exchange.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Charge 5-Aminobenzofuran-2-carboxamide (10.0 g, 56.8 mmol) and chlorobenzene (100 mL).
-
Activation: Add Bis(2-chloroethyl)amine hydrochloride (15.2 g, 85.2 mmol) and finely ground anhydrous
(23.5 g, 170 mmol). Add KI (0.94 g) to catalyze the alkylation. -
Reaction: Heat the heterogeneous mixture to reflux (approx. 130-132°C) . Maintain vigorous stirring (critical for mass transfer in slurry).
-
Time: 12–18 hours. Monitor by HPLC.
-
Endpoint: < 2% remaining starting amine.[3]
-
-
Workup: Cool to 80°C. Add water (100 mL) to dissolve inorganic salts. Separate the phases while warm (product may precipitate if too cold).
-
Extraction: Extract the aqueous layer with warm chlorobenzene or ethyl acetate.
-
Isolation: Concentrate the organic layer to approx. 20% volume. Cool to 0-5°C to crystallize the product. Filter and wash with cold ethanol.
-
Yield: Expected 75-85%. Purity >98% (HPLC).
Critical Process Parameter (CPP):
-
Temperature: Reaction requires high thermal energy to overcome the barrier for the second cyclization step. Do not run below 120°C.
-
Base Stoichiometry: Excess base is required to neutralize the HCl from the mustard salt and the HCl generated during alkylation (total 3 protons per molecule).
Stage 2: Convergent Coupling (Vilazodone Assembly)
Objective: Alkylation of 5-(1-Piperazinyl)benzofuran-2-carboxamide with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[1]
Materials:
-
Substrate A: 5-(1-Piperazinyl)benzofuran-2-carboxamide (1.0 equiv)
-
Substrate B: 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (1.05 equiv)
-
Base: Triethylamine (
) or -
Solvent: DMF (Dimethylformamide) or NMP
-
Additive: Tetrabutylammonium bromide (TBAB) (0.1 equiv) - Phase transfer catalyst effect.
Protocol:
-
Dissolution: In a reactor, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (10.0 g) and 5-(1-Piperazinyl)benzofuran-2-carboxamide (10.5 g) in DMF (100 mL).
-
Base Addition: Add
(12.0 g) and TBAB (1.4 g). -
Reaction: Heat to 90-100°C for 8-10 hours.
-
Note: The reaction is sensitive to moisture; keep under
atmosphere.[4]
-
-
Quench: Cool to 25°C. Pour the reaction mixture into ice-cold water (500 mL). The crude Vilazodone free base will precipitate as a solid.
-
Filtration: Filter the solid and wash extensively with water to remove DMF and inorganic salts.
-
Purification (Salt Formation):
-
Suspend the crude wet cake in Isopropanol (IPA).
-
Heat to 60°C to obtain a partial solution.
-
Add HCl (conc. or gaseous in IPA) until pH 2-3.
-
Cool slowly to crystallize Vilazodone Hydrochloride .
-
-
Drying: Dry under vacuum at 50°C.
Process Control & Troubleshooting
Table 1: Troubleshooting Common Synthetic Deviations
| Observation | Root Cause | Corrective Action |
| Stage 1: Low Yield (<50%) | Incomplete Cyclization (Mono-alkylation only) | Increase temperature to reflux (>125°C); Ensure anhydrous conditions; Extend reaction time. |
| Stage 1: Dimer Impurity | Intermolecular reaction between two amine molecules | Maintain high dilution; Add bis-electrophile slowly or use excess bis-electrophile. |
| Stage 2: Slow Reaction | Poor nucleophilicity of piperazine | Add KI or NaI (Finkelstein condition) to convert alkyl chloride to iodide in situ. |
| Final Product Color (Yellowing) | Oxidation of indole or benzofuran ring | Sparge solvents with Nitrogen; Use antioxidants (e.g., ascorbic acid) during workup. |
Mechanistic Visualization
The formation of the piperazine ring is the rate-determining step in the precursor synthesis. It proceeds via an intramolecular nucleophilic attack.
Figure 2: Mechanistic pathway for the cyclization of 5-aminobenzofuran-2-carboxamide to the piperazine intermediate.
Safety & Toxicology (HSE)
-
Bis(2-chloroethyl)amine: This is a nitrogen mustard derivative and a potent alkylating agent. It is potentially genotoxic and blister-causing .
-
Control: Handle in a glovebox or dedicated fume hood. Decontaminate all glassware with 10% NaOH/Thiosulfate solution before removal from the hood.
-
-
Vilazodone: Potent SSRI.[3][][6] Avoid dust inhalation. Use P3/N95 respiratory protection during solid handling.
References
-
Patent: Synthesis method for antidepressant drug vilazodone. CN103159749A. (2013). Source:
-
Patent: Process for preparing benzofuran-2-carboxamide derivatives. US20180002305A1. (2018). Source:
-
Journal: Sorbera, L. A., et al. "Vilazodone Hydrochloride."[7] Drugs of the Future, 26(3), 247. (2001).
-
Journal: Heinrich, T., et al. "Synthesis and Structure-Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors." Journal of Medicinal Chemistry, 47(19), 4684–4692.[7] (2004).[7][8] Source:
-
Patent: Process for preparing vilazodone hydrochloride. EP2647625A1. (2013). Source:
Sources
- 1. EP2647625A1 - Process for preparing vilazodone hydrochloride - Google Patents [patents.google.com]
- 2. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process For The Preparation Of Vilazodone Hydrochloride And Polymorphs [quickcompany.in]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: 5-Aminobenzofuran-2-carboxamide in Anticancer Scaffold Design
Executive Summary
5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Its planar, bicyclic structure mimics the adenine moiety of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.
This guide details the application of 5-aminobenzofuran-2-carboxamide as a core building block for synthesizing targeted anticancer agents. We focus on its utility in targeting Pim-1 kinases (implicated in prostate and hematological cancers) and Aurora B/VEGFR-2 (glioblastoma). The protocols below cover the chemical derivatization of the 5-amino position to generate diversity, followed by biological validation via kinase inhibition and cellular cytotoxicity assays.
Mechanism of Action & Rationale
The benzofuran-2-carboxamide moiety functions as a hinge-binding pharmacophore.
-
Hinge Binding: The C-2 carboxamide group acts as a hydrogen bond donor/acceptor pair, interacting with the backbone residues of the kinase hinge region (e.g., Glu121 in Pim-1).
-
Solvent Channel Extension: The 5-amino group is strategically positioned to allow substituents to extend into the ribose-binding pocket or the solvent-exposed region, improving selectivity and potency.
Diagram 1: Pharmacophore & Signaling Pathway
The following diagram illustrates the role of the scaffold within the Pim-1 signaling cascade and the chemical logic of its derivatization.
Caption: Logical flow from scaffold derivatization to ATP-competitive inhibition of Pim-1 kinase, blocking downstream survival signaling.
Application Protocol 1: Chemical Derivatization
Objective: To synthesize a library of kinase inhibitors by functionalizing the 5-amino group of 5-aminobenzofuran-2-carboxamide. The most common modifications are amide coupling (to reach deep pockets) or urea formation (to pick up additional H-bonds).
Materials
-
Precursor: 5-Aminobenzofuran-2-carboxamide (purity >98%).
-
Reagents: Acyl chlorides, Isocyanates, or Carboxylic acids with HATU/DIPEA.[1]
-
Solvent: Anhydrous DMF or DCM.
-
Purification: Flash chromatography (Silica gel) or Preparative HPLC.
Workflow: Synthesis of 5-Ureido Derivatives
-
Preparation: Dissolve 5-aminobenzofuran-2-carboxamide (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: Add Triethylamine (1.5 eq) and stir at room temperature for 10 minutes under nitrogen.
-
Coupling: Add the appropriate Isocyanate (1.1 eq) dropwise.
-
Note: If using carboxylic acids, pre-activate acid with HATU (1.1 eq) and DIPEA (2.0 eq) for 15 mins before adding the amine.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[2]
-
Quenching: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.
-
Isolation: Filter the precipitate, wash with water and cold diethyl ether.
-
Purification: Recrystallize from Ethanol/DMF or purify via column chromatography if purity is <95%.
Application Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To quantify the potency (IC50) of the synthesized derivatives against Pim-1 or Aurora B kinases.
Method: FRET-Based Assay (Z'-LYTE™ or similar)
This protocol avoids radioactivity, using Fluorescence Resonance Energy Transfer (FRET) to detect phosphorylation.
Reagents
-
Kinase: Recombinant Human Pim-1 (active).
-
Substrate: Ser/Thr peptide labeled with Coumarin (Donor) and Fluorescein (Acceptor).
-
ATP: Ultrapure ATP (Km concentration, typically 10–50 µM).
-
Inhibitor: Stock solution of benzofuran derivative in 100% DMSO.
Step-by-Step Procedure
-
Compound Dilution: Prepare a 3-fold serial dilution of the benzofuran derivative in DMSO (start at 10 µM). Final DMSO concentration in assay must be <1%.
-
Enzyme Mix: Dilute Pim-1 kinase in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Add 5 µL of Compound and 10 µL of Enzyme Mix to a 384-well black plate. Incubate for 15 mins at RT to allow inhibitor binding.
-
Reaction Start: Add 5 µL of ATP/Substrate Mix.
-
Running: Shake plate for 30 seconds; incubate for 1 hour at RT.
-
Development: Add 10 µL of Development Reagent (protease that cleaves only non-phosphorylated peptides).
-
Logic: Phosphorylation inhibits cleavage. Uncleaved peptides maintain FRET (high emission ratio). Cleaved peptides lose FRET.
-
-
Readout: Measure Fluorescence (Ex 400 nm; Em 445 nm & 520 nm).
-
Analysis: Calculate Emission Ratio (Coumarin/Fluorescein). Plot % Inhibition vs. Log[Concentration] to determine IC50.
Application Protocol 3: Cellular Antiproliferative Assay
Objective: To validate if the biochemical inhibition translates to cancer cell death.
Target Cell Lines[3][4][5][6][7][8][9][10][11]
-
PC-3 / DU-145: Prostate cancer (Pim-1 driven).
-
U-87 MG: Glioblastoma (sensitive to benzofuran-based Aurora inhibitors).
-
HCT-116: Colon cancer.[3]
Protocol: MTT Viability Assay
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to adhere.
-
Treatment: Treat cells with serial dilutions of the benzofuran derivative (0.01 – 100 µM) for 72 hours.
-
Control: 0.1% DMSO vehicle.
-
Positive Control: Staurosporine or Sunitinib.
-
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation:
Data Summary: Expected Potency Ranges
Based on structure-activity relationship (SAR) studies of benzofuran-2-carboxamides:
| Compound Class | R-Substituent (5-position) | Primary Target | Typical IC50 (Enzyme) | Typical IC50 (Cell) |
| Parent Scaffold | -NH2 (Free amine) | Weak binder | > 10 µM | > 50 µM |
| Amide Derivative | -NH-CO-Aryl | Pim-1 / Pim-2 | 10 – 100 nM | 1 – 5 µM |
| Urea Derivative | -NH-CO-NH-Aryl | VEGFR-2 / Aurora B | 5 – 50 nM | 0.5 – 2 µM |
| Basic Amine | -NH-CO-(CH2)n-Piperidine | Pim-1 (Salt bridge) | < 10 nM | < 1 µM |
Experimental Workflow Diagram
This diagram summarizes the complete pipeline from the raw chemical building block to the final validated hit.
Caption: Integrated workflow for transforming the 5-aminobenzofuran-2-carboxamide scaffold into a validated anticancer lead.
References
-
Benzofuran-2-carboxylic acids as Pim-1 inhibitors Xiang, Y., et al. (2011).[4][5] The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.
-
Aminobenzofuran analogues in Glioblastoma Madieh, N. S., et al. (2023).[1] Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human U-87 glioblastoma cells.
-
Benzofuran-2-carboxamide Immunomodulators ChemMedChem. (2024).[6] Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth.
-
CK2 Inhibitors with Benzofuran Scaffold Reisen, F., et al. (2011).[7] Identification of novel CK2 inhibitors with a benzofuran scaffold by novel non-radiometric in vitro assays. [7]
-
Anticancer Potential of Benzofuran Scaffolds (Review) Al-Wahaibi, L.H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [3][8][9][10][11][12]
Sources
- 1. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1026097-14-2|5-Aminobenzofuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel CK2 inhibitors with a benzofuran scaffold by novel non-radiometric in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rational Design and Synthesis of Novel Kinase Inhibitors Using the 5-Aminobenzofuran-2-carboxamide Scaffold
Executive Summary & Pharmacophore Rationale
In modern targeted therapeutic development, identifying a versatile and highly efficient chemical fragment is the first critical step. 5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2) has emerged as a privileged scaffold for designing potent inhibitors against critical oncogenic and inflammatory kinases, including Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Pim-1[1],[2].
As application scientists, we select this specific building block due to its distinct structural causality within the ATP-binding pocket:
-
The Benzofuran Core: Provides a rigid, planar, and lipophilic geometry that effectively mimics the adenine ring of endogenous ATP. This rigidity minimizes the entropic penalty upon binding[3].
-
The 2-Carboxamide Group: Acts as a critical hinge-binding motif. The carboxamide moiety serves as both a hydrogen bond donor and acceptor, forming stable salt-bridges and H-bonds with the backbone amides of the kinase hinge region[3],[4].
-
The 5-Amino Group: Functions as a highly reactive nucleophilic handle. It allows for rapid expansion into the solvent-exposed region or the deep DFG-out hydrophobic pocket via palladium-catalyzed cross-coupling, enabling fine-tuning of target selectivity[1].
Experimental Workflow & Derivatization Strategy
To systematically develop a library of kinase inhibitors from this scaffold, we utilize a divergent synthetic workflow. By independently functionalizing the 5-amino vector and the 2-carboxamide vector, we can rapidly generate a matrix of Structure-Activity Relationship (SAR) data.
Workflow for developing kinase inhibitors from 5-Aminobenzofuran-2-carboxamide.
Protocol 1: Synthetic Functionalization (Buchwald-Hartwig Cross-Coupling)
To probe the hydrophobic pockets of target kinases, we extend the scaffold by coupling heteroaryl groups (e.g., pyrimidines) to the 5-amino position.
Causality of Reagents: We utilize Palladium-catalyzed Buchwald-Hartwig amidation rather than direct SNAr. The aromatic amine of the benzofuran is only moderately nucleophilic; direct alkylation often requires harsh conditions that degrade the carboxamide. We specifically select Xantphos as the ligand because its wide bite angle promotes rapid reductive elimination, strictly favoring mono-arylation over unwanted bis-arylation[4].
Step-by-Step Methodology
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Aminobenzofuran-2-carboxamide (1.0 eq, 1.0 mmol) and the desired heteroaryl chloride (e.g., 2-chloropyrimidine, 1.1 eq).
-
Catalyst Loading: Add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).
-
Base & Solvent: Add anhydrous Cesium Carbonate (Cs2CO3, 2.0 eq) followed by 10 mL of degassed anhydrous 1,4-dioxane.
-
Reaction: Seal the flask and heat to 90°C with vigorous stirring for 4–6 hours.
-
Self-Validating Checkpoint: Withdraw a 5 µL reaction aliquot, dilute in 1 mL LC-MS grade Methanol, and analyze via UPLC-MS.
-
Validation Rule: The reaction is validated to proceed to workup only if the extracted ion chromatogram (EIC) shows the 5-aminobenzofuran-2-carboxamide peak (m/z 177.1[M+H]+) is depleted to <5% relative to the product mass. If >5% remains, inject an additional 0.01 eq of catalyst and stir for 2 more hours.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium/salts, and concentrate the filtrate under reduced pressure. Purify via reverse-phase preparative HPLC.
Biological Context: Targeting the SYK Signaling Pathway
One of the primary applications for derivatives of this scaffold is the inhibition of, a critical mediator in B-cell receptor (BCR) signaling[1]. Dysregulation of this pathway is a hallmark of autoimmune diseases and hematological malignancies.
SYK kinase signaling pathway and targeted inhibition by benzofuran derivatives.
Protocol 2: In Vitro SYK Kinase Assay (FRET-Based)
To evaluate the synthesized library, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality of Assay Choice: Benzofuran rings are highly conjugated and can exhibit inherent autofluorescence, which often causes false positives in standard fluorescence-intensity assays. A ratiometric TR-FRET assay eliminates this interference by measuring the ratio of two emission wavelengths, canceling out well-to-well volume variations and compound autofluorescence.
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the benzofuran derivatives in 100% DMSO. Transfer 100 nL of each dilution into a 384-well low-volume assay plate using an acoustic liquid handler.
-
Kinase Addition: Add 5 µL of SYK kinase enzyme diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent
of 15 µM) and the FRET-labeled peptide substrate. -
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Development & Detection: Add 10 µL of the Development Reagent (containing site-specific protease and EDTA to stop the kinase reaction). Incubate for 1 hour, then read on a microplate reader (Excitation: 400 nm; Emission 1: 445 nm; Emission 2: 520 nm).
-
Self-Validating Checkpoint (Z'-Factor): Before calculating IC50 values, the assay's statistical robustness must be validated.
-
Validation Rule: Calculate the Z'-factor using the DMSO vehicle (Negative Control, 0% inhibition) and 1 µM Staurosporine (Positive Control, 100% inhibition). The assay data is only accepted if the Z'-factor is
0.65 . If Z' < 0.65, the plate is discarded due to pipetting error or reagent degradation.
-
Quantitative Data Presentation: SAR Summary
The table below summarizes representative Structure-Activity Relationship (SAR) data illustrating how functionalization of the 5-Aminobenzofuran-2-carboxamide scaffold impacts kinase inhibition and cell permeability, modeled after established[2].
| Compound ID | R1 (5-Amino Substitution) | R2 (2-Carboxamide Substitution) | SYK IC | LRRK2 IC | Caco-2 Permeability ( |
| Core Scaffold | -H | -NH | >10,000 | >10,000 | 15.2 |
| Derivative 1 | Pyrimidin-4-yl | -NH | 145 | 320 | 12.4 |
| Derivative 2 | Pyrimidin-4-yl | -NH(CH | 42 | 110 | 18.1 |
| Derivative 3 | 2-Chloro-pyrimidin-4-yl | -NH(CH | 18 | 45 | 16.5 |
| Derivative 4 | 2-Methoxy-pyrimidin-4-yl | -NH(Cyclopropyl) | 8 | 22 | 14.8 |
Data Interpretation: The unmodified core scaffold lacks the necessary binding interactions to inhibit the kinases at nanomolar concentrations. The addition of a pyrimidine ring at the 5-amino position (Derivative 1) drastically improves potency by occupying the hydrophobic pocket. Transamidation to a secondary amide (Derivatives 2-4) further refines the hinge-binding interaction and improves membrane permeability[4].
References
- Source: World Intellectual Property Organization (WO 2014/060112 A1)
- Source: World Intellectual Property Organization (WO 2014/060113 A1)
-
The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters / National Institutes of Health (NIH) URL:[Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: Molecules (MDPI) URL:[Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: PMC / National Institutes of Health (NIH) URL:[Link]
Sources
Application Note: 5-Aminobenzofuran-2-carboxamide Derivatives as Potential Antioxidant and Neuroprotective Agents
Audience: Researchers, Analytical Scientists, and Drug Discovery Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology
Scientific Rationale & Mechanistic Overview
Benzofuran scaffolds are highly regarded privileged structures in medicinal chemistry, extensively documented for their diverse pharmacological profiles, including potent antioxidant, anti-inflammatory, and neuroprotective properties. Recent structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the benzofuran ring—particularly electron-donating groups like amino (-NH2), hydroxyl (-OH), or methoxy (-OCH3) moieties—dramatically enhance their radical scavenging capabilities.
Among these, (CAS: 1026097-14-2) and its synthetic derivatives have emerged as highly promising lead compounds for mitigating oxidative stress.
The Causality of Antioxidant Efficacy
The exceptional antioxidant capacity of 5-aminobenzofuran-2-carboxamide derivatives is governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .
-
The 5-Amino Substitution: The amino group at the 5-position acts as a strong electron-donating group (EDG). It increases the electron density of the benzofuran aromatic system, raising the Highest Occupied Molecular Orbital (HOMO) energy. This significantly lowers the bond dissociation enthalpy, making it thermodynamically favorable to donate an electron or hydrogen atom to reactive oxygen species (ROS).
-
The 2-Carboxamide Moiety: The carboxamide group facilitates inter- and intramolecular hydrogen bonding. Once the compound neutralizes a free radical (becoming a radical itself), the 2-carboxamide group helps stabilize the unpaired electron through extensive resonance delocalization across the benzofuran core, preventing the molecule from becoming a reactive pro-oxidant.
By neutralizing ROS such as superoxide anions and hydroxyl radicals, these derivatives actively prevent the propagation of lipid peroxidation (LPO) in neuronal cell membranes, thereby offering profound protection against NMDA-induced excitotoxicity and subsequent apoptosis.
Fig 1. Antioxidant and neuroprotective signaling pathway of benzofuran-2-carboxamides.
Quantitative Data: Comparative Antioxidant Efficacy
To contextualize the potency of benzofuran-2-carboxamide derivatives, the table below summarizes representative quantitative data comparing their efficacy against standard commercial antioxidants. Data metrics focus on DPPH radical scavenging, Lipid Peroxidation (LPO) inhibition, and intracellular ROS reduction.
| Compound / Derivative | DPPH Scavenging (IC₅₀, µM) | LPO Inhibition at 100 µM (%) | Intracellular ROS Reduction (%) | Primary Mechanism |
| 5-Aminobenzofuran-2-carboxamide | 42.5 ± 3.1 | 68.4 ± 2.5 | 55.2 ± 4.1 | HAT / SET |
| 7-Methoxy-benzofuran-2-carboxamide | 96.7 ± 8.9 | 62.0 ± 3.0 | 41.5 ± 3.8 | SET |
| Ascorbic Acid (Positive Control) | 25.4 ± 1.8 | 75.2 ± 1.9 | N/A (Poor permeability) | HAT |
| Trolox (Positive Control) | 35.2 ± 2.2 | 82.1 ± 2.4 | 60.3 ± 3.2 | HAT |
Note: Efficacy metrics demonstrate that while slightly less potent than Trolox in cell-free environments, amino-substituted benzofurans exhibit excellent cell permeability and intracellular ROS reduction.
Experimental Protocols
As a self-validating system, the following protocols are designed with built-in controls. If the positive control fails to produce the expected IC₅₀, the assay must be rejected, ensuring absolute trustworthiness in your high-throughput screening data.
Protocol A: Cell-Free DPPH Radical Scavenging Assay
This assay evaluates the intrinsic HAT/SET capability of the compound. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered radical that absorbs strongly at 517 nm (purple). Upon reduction by an antioxidant, it converts to a yellow hydrazine derivative.
Reagents & Materials:
-
0.1 mM DPPH solution in analytical grade Methanol (Prepare fresh, protect from light).
-
Test compounds (5-Aminobenzofuran-2-carboxamide derivatives) dissolved in DMSO.
-
Ascorbic Acid (Positive control).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds in methanol to achieve a concentration gradient (e.g., 10, 25, 50, 100, 200 µM). Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced radical quenching.
-
Reaction: In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the 0.1 mM DPPH solution.
-
Self-Validation Controls:
-
Blank: 100 µL Methanol + 100 µL DPPH (Maximal absorbance).
-
Background: 100 µL Compound + 100 µL Methanol (Corrects for compound intrinsic absorbance).
-
Positive Control: Ascorbic acid gradient + DPPH.
-
-
Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes. Causality: Light exposure degrades DPPH, leading to false-positive scavenging results.
-
Measurement: Read absorbance at 517 nm using a microplate reader.
-
Calculation: % Scavenging = [(Abs_blank - (Abs_sample - Abs_background)) / Abs_blank] × 100.
Protocol B: TBARS Assay for Lipid Peroxidation (LPO) Inhibition
This protocol measures the compound's ability to protect lipid membranes from oxidative degradation by quantifying malondialdehyde (MDA), a byproduct of LPO that forms a fluorescent/colorimetric adduct with thiobarbituric acid (TBA).
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rat brain tissue (or use a synthetic liposome emulsion) in ice-cold phosphate buffer (pH 7.4). Centrifuge at 10,000 × g for 15 mins and collect the supernatant.
-
Stress Induction: To 0.5 mL of homogenate, add 100 µL of the test compound (100 µM). Induce oxidative stress by adding 100 µL of 10 µM FeSO₄ and 100 µL of 0.1 mM ascorbic acid.
-
Incubation: Incubate at 37°C for 1 hour to allow the Fenton reaction to generate hydroxyl radicals, driving lipid peroxidation.
-
Derivatization: Stop the reaction by adding 0.5 mL of 10% Trichloroacetic acid (TCA) to precipitate proteins. Add 0.5 mL of 0.67% TBA reagent.
-
Boiling: Heat the mixture in a water bath at 95°C for 15 minutes. Causality: Heat is required to catalyze the condensation reaction between MDA and two molecules of TBA, forming the pink chromophore.
-
Measurement: Cool on ice, centrifuge to pellet debris, and measure the absorbance of the supernatant at 532 nm.
Protocol C: Intracellular ROS Measurement via DCF-DA
To validate that the compound crosses the cell membrane and functions in a physiological environment, the cell-permeable fluorogenic probe 2′,7′-dichlorodihydrofluorescein diacetate (DCF-DA) is utilized.
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells or primary cortical neurons in a black, clear-bottom 96-well plate at 2×10⁴ cells/well. Incubate overnight.
-
Pre-treatment: Treat cells with 5-aminobenzofuran-2-carboxamide derivatives (10–50 µM) for 2 hours.
-
Probe Loading: Wash cells with PBS. Add 10 µM DCF-DA in serum-free media and incubate for 30 minutes in the dark. Causality: Cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH inside the cell.
-
Oxidative Insult: Wash cells twice with PBS to remove extracellular dye. Add an oxidative stressor (e.g., 100 µM H₂O₂ or 100 µM NMDA for excitotoxicity models) for 1 hour.
-
Quantification: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm). A reduction in fluorescence compared to the stressor-only control validates intracellular ROS scavenging.
High-Throughput Screening Workflow
Fig 2. High-throughput screening workflow for evaluating novel antioxidant compounds.
Conclusion
The integration of a 5-amino group onto the benzofuran-2-carboxamide scaffold yields a highly efficient, dual-action antioxidant capable of potent hydrogen atom and single electron transfer. By systematically validating these compounds through the self-correcting DPPH, TBARS, and DCF-DA protocols outlined above, researchers can confidently identify lead candidates for the treatment of oxidative stress-mediated neurodegenerative disorders.
References
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics (Seoul). URL:[Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI International Journal of Molecular Sciences. URL:[Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. URL:[Link]
-
5-Aminobenzofuran-2-carboxamide | C9H8N2O2 | CID 9855614. National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]
Topic: Strategic N-Alkylation of 5-Aminobenzofuran-2-carboxamide for Drug Discovery Applications
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 5-aminobenzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutics, particularly in areas like oncology and neuropharmacology.[1][2] Functionalization of the C5-amino group via N-alkylation is a critical step in modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile. This document provides a detailed guide to the experimental procedures for the N-alkylation of 5-aminobenzofuran-2-carboxamide, focusing on two robust and widely applicable methods: Reductive Amination and Direct Alkylation. We delve into the causality behind procedural choices, offer step-by-step protocols, and present a framework for reaction monitoring, purification, and characterization to ensure reproducible and high-purity synthesis of target derivatives.
Introduction: The Rationale for N-Alkylation
The benzofuran core is a recurring motif in a multitude of marketed drugs and biologically active natural products.[2] The 5-aminobenzofuran-2-carboxamide derivative, in particular, offers three key points for diversification: the benzofuran ring, the C2-carboxamide, and the C5-amino group. The primary amino group at the C5 position is an especially attractive handle for modification. Its conversion to a secondary or tertiary amine through N-alkylation can profoundly impact a compound's interaction with biological targets. For instance, the introduction of small alkyl groups can enhance membrane permeability, while larger or more complex substituents can introduce new binding interactions or block metabolic pathways.
Selecting the appropriate N-alkylation strategy is paramount. The choice depends on the nature of the alkyl group to be introduced, the scale of the reaction, and the availability of starting materials. While numerous methods exist, Reductive Amination and Direct Alkylation with alkyl halides are among the most common and versatile in a drug discovery setting.[3]
Mechanistic Considerations and Strategy Selection
Reductive Amination: The Preferred Method for Control and Versatility
Reductive amination is a highly efficient, one-pot procedure that converts a primary amine into a secondary amine by reaction with an aldehyde or ketone via an intermediate imine, which is reduced in situ.[4]
Mechanism:
-
Imine Formation: The primary amine (5-aminobenzofuran-2-carboxamide) nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (or Schiff base) intermediate. This step is typically reversible and often favored under weakly acidic conditions.
-
Reduction: A reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the N-alkylated product.
Why it is often superior:
-
High Selectivity: The reaction is highly selective for mono-alkylation. The primary amine first reacts with the available carbonyl compound; once the imine is formed and reduced, the resulting secondary amine is generally less reactive towards forming a new imine under these conditions. This elegantly bypasses the common problem of over-alkylation.[5]
-
Mild Conditions: The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows the reaction to proceed at room temperature with excellent functional group tolerance.[3]
-
Green Chemistry Appeal: As a one-pot reaction, it reduces the need for intermediate purifications, minimizing solvent waste and improving overall efficiency.[4]
Direct Alkylation: A Simpler, but More Cautious, Approach
Direct N-alkylation involves the reaction of the amine with an electrophilic alkylating agent, typically an alkyl halide (R-X), in the presence of a base. This is a classical nucleophilic substitution (SN2) reaction.
Causality and Major Challenge—Over-alkylation: A significant drawback of this method is the potential for over-alkylation.[5] The product of the first alkylation, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine. Consequently, it can compete with the remaining starting material for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[5]
Controlling the Reaction:
-
Stoichiometry: Careful control over the stoichiometry, typically using a slight excess of the amine or adding the alkyl halide slowly, is necessary but can be challenging with valuable substrates.
-
Base Selection: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or diisopropylethylamine) is required to neutralize the acid (H-X) generated during the reaction without competing with the amine nucleophile.[6]
Direct alkylation is best suited for when reductive amination is not feasible (e.g., when the corresponding aldehyde is unstable) or for specific applications like exhaustive methylation.
Detailed Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination (Recommended)
This protocol describes the N-isopropylation of 5-aminobenzofuran-2-carboxamide using acetone.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| 5-Aminobenzofuran-2-carboxamide | Commercial | >98% | Starting material (SM) |
| Acetone | Commercial | ACS Grade | Carbonyl source |
| Dichloroethane (DCE) | Commercial | Anhydrous | Reaction solvent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Commercial | >95% | Reducing agent |
| Saturated aq. NaHCO₃ solution | In-house prep. | - | For workup (quench) |
| Brine | In-house prep. | - | For workup (washing) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | - | Drying agent |
| Dichloromethane (DCM) | Commercial | ACS Grade | For extraction & chromatography |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade | For chromatography |
| Silica Gel | Commercial | 60 Å, 230-400 mesh | For column chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminobenzofuran-2-carboxamide (1.76 g, 10.0 mmol, 1.0 eq.).
-
Dissolution & Imine Formation: Add anhydrous dichloroethane (40 mL) followed by acetone (0.87 mL, 12.0 mmol, 1.2 eq.). Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS.
-
Scientist's Note: Pre-stirring the amine and carbonyl allows for sufficient imine formation before the addition of the reducing agent, which maximizes the yield of the desired product.[3]
-
-
Reduction: To the stirred suspension, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) portion-wise over 10 minutes.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of less reactive carbonyls. Its handling is also more convenient as it is not water-sensitive and does not generate gaseous byproducts upon quenching.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the consumption of the starting material/imine intermediate by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase) until completion.
-
Workup & Quench: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in dichloromethane (e.g., 0% to 50%) to afford the pure 5-(isopropylamino)benzofuran-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8]
Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide
This protocol describes the N-ethylation of 5-aminobenzofuran-2-carboxamide using ethyl iodide.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| 5-Aminobenzofuran-2-carboxamide | Commercial | >98% | Starting material (SM) |
| Ethyl Iodide (EtI) | Commercial | >99% | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous | Base |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous | Reaction solvent |
| Diethyl Ether (Et₂O) | Commercial | ACS Grade | For extraction/precipitation |
| Water | Deionized | - | For workup |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask, add 5-aminobenzofuran-2-carboxamide (880 mg, 5.0 mmol, 1.0 eq.) and finely powdered anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq.).
-
Solvent Addition: Add anhydrous DMF (20 mL) and stir the suspension under a nitrogen atmosphere.
-
Alkylating Agent Addition: Add ethyl iodide (0.44 mL, 5.5 mmol, 1.1 eq.) dropwise to the suspension at room temperature.
-
Scientist's Note: Using only a slight excess of the alkyl halide and monitoring the reaction closely is critical to minimize the formation of the N,N-diethyl byproduct.[3]
-
-
Reaction & Monitoring: Heat the reaction mixture to 50 °C and stir for 4-8 hours. Monitor the progress meticulously by TLC or LC-MS every hour, paying close attention to the spot corresponding to the starting material, the desired mono-alkylated product, and any faster-moving dialkylated byproduct. Stop the reaction once the starting material is mostly consumed but before significant dialkylation occurs.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (100 mL) and stir. The product may precipitate. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
Extraction (if no precipitation): If the product remains in solution, extract the aqueous mixture with ethyl acetate (3x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (2x 50 mL) to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude material via flash column chromatography (silica gel, gradient of EtOAc in Hexanes) to separate the desired mono-ethylated product from unreacted starting material and any N,N-diethyl byproduct.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
General Workflow and Data Summary
Table 1: Representative N-Alkylation Reactions
| Alkyl Group | Method | Alkylating Agent/Carbonyl | Base/Reducing Agent | Typical Yield | Expected Mass [M+H]⁺ |
| Ethyl | Direct Alkylation | Ethyl Iodide | K₂CO₃ | 50-70% | 205.0972 |
| Ethyl | Reductive Amination | Acetaldehyde | NaBH(OAc)₃ | 75-90% | 205.0972 |
| Isopropyl | Reductive Amination | Acetone | NaBH(OAc)₃ | 80-95% | 219.1128 |
| Benzyl | Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | 80-95% | 267.1128 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive reducing agent; Insufficient reaction time/temp. | Use fresh NaBH(OAc)₃; Allow reaction to run longer or gently heat to 40 °C; For direct alkylation, use a more reactive halide. |
| Over-alkylation (Direct) | Product is more nucleophilic than SM.[5] | Add alkyl halide dropwise at 0 °C; Stop reaction before SM is fully consumed; Switch to Reductive Amination. |
| Difficult Purification | Products and SM have similar polarity. | Optimize chromatography gradient (use a shallow gradient); Consider derivatization or an alternative synthetic route. |
| No Reaction | Sterically hindered carbonyl/halide; Poor SM solubility. | Use a less hindered analogue; Switch to a solvent that better dissolves the SM (e.g., THF, MeOH for reductive amination). |
Conclusion
The N-alkylation of 5-aminobenzofuran-2-carboxamide is a pivotal transformation for generating novel chemical entities for drug discovery. Reductive amination stands out as the method of choice, offering superior control over selectivity and generally providing higher yields under mild conditions. Direct alkylation, while simpler in concept, requires careful management to prevent undesirable side reactions. By understanding the mechanistic principles behind each method and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse library of N-alkylated benzofuran derivatives for biological evaluation.
References
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. ResearchGate. [Link]
-
The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Ain Shams Engineering Journal. [Link]
-
Reductive amination - Wikipedia. Wikipedia. [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - MDPI. MDPI. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. U.S. Drug Enforcement Administration. [Link]
Sources
- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dea.gov [dea.gov]
Application Note: High-Fidelity Synthesis of Heterocyclic Bioisosteres Using 5-Aminobenzofuran-2-carboxamide
Executive Summary & Strategic Value
5-Aminobenzofuran-2-carboxamide (5-ABF) represents a "privileged scaffold" in modern drug discovery, particularly within oncology and neuropharmacology. Its structural utility stems from its ability to mimic the adenine ring of ATP, making it a potent template for Type I and Type II kinase inhibitors (e.g., JAK, PIM, and VEGFR targets).
Unlike simple anilines, the benzofuran core provides a lipophilic anchor, while the C2-carboxamide offers a critical hydrogen-bond donor/acceptor motif often required for interacting with the "hinge region" of kinase active sites. This guide details high-yield protocols for functionalizing the C5-amino group and the C3-position, transforming 5-ABF into complex heterocyclic libraries.
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
-
Nucleophilicity: The C5-amine is moderately nucleophilic but less reactive than alkyl amines due to resonance delocalization into the benzofuran ring.
-
Stability: The electron-rich furan ring makes the system susceptible to oxidative degradation; inert atmospheres are non-negotiable during high-temperature steps.
-
Solubility: Poor solubility in non-polar solvents; dipolar aprotic solvents (DMF, DMSO) or modified ethers (THF, 1,4-dioxane) are required.
Visualizing the Synthetic Workflow
The following diagram outlines the divergent synthetic pathways available from the 5-ABF core.
Figure 1: Divergent synthetic utility of the 5-aminobenzofuran-2-carboxamide scaffold in library generation.
Protocol A: Synthesis of Urea-Linked Kinase Inhibitors
The formation of a urea linkage at the C5 position is the gold standard for generating kinase inhibitor libraries. This reaction exploits the C5-amine to attack isocyanates.
Mechanistic Insight
The C5-amine is an aniline surrogate. While nucleophilic, it can be sluggish with electron-rich isocyanates. We utilize a mild base to deprotonate the intermediate zwitterion, driving the equilibrium toward the stable urea.
Materials
-
Substrate: 5-Aminobenzofuran-2-carboxamide (1.0 eq)
-
Reagent: Aryl Isocyanate (e.g., Phenyl isocyanate, 1.1 eq)
-
Solvent: Anhydrous THF or DMF (if solubility is an issue)
-
Catalyst: Pyridine (0.1 eq) or TEA (0.1 eq)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 5-ABF (1.0 mmol) and anhydrous THF (10 mL) under Argon.
-
Activation: Add Pyridine (0.1 mmol). Stir at room temperature for 10 minutes to ensure homogeneity.
-
Addition: Dropwise add the Aryl Isocyanate (1.1 mmol) dissolved in THF (2 mL) over 5 minutes.
-
Critical Check: A precipitate often forms immediately. This is usually the desired urea product.
-
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM). The amine spot (low Rf) should disappear.
-
Work-up (Self-Validating Step):
-
Cool to room temperature.
-
Add Hexane (10 mL) to complete precipitation.
-
Filter the solid.
-
Wash with Et2O (2 x 10 mL) to remove unreacted isocyanate.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the appearance of two singlet protons (urea -NH-CO-NH-) around 8.5–9.5 ppm.
-
Data Summary: Urea Synthesis Yields
| Isocyanate Type | Reaction Time | Temp | Yield | Notes |
| Phenyl Isocyanate | 2 h | 25°C | 92% | Precipitates instantly |
| 4-Fluoro-phenyl Isocyanate | 3 h | 40°C | 88% | High purity |
| Cyclohexyl Isocyanate | 12 h | 60°C | 65% | Requires chromatography |
Protocol B: Reductive Amination for ADME Optimization
To improve lipophilicity (LogP) or introduce solubilizing groups (like morpholine/piperazine tails), reductive amination is preferred over direct alkylation to avoid over-alkylation.
Materials
-
Substrate: 5-ABF (1.0 eq)
-
Reagent: Aldehyde (e.g., 3-nitrobenzaldehyde or pyridine-3-carbaldehyde) (1.0 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acid: Acetic Acid (catalytic)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology
-
Imine Formation: Dissolve 5-ABF (1.0 mmol) and the Aldehyde (1.0 mmol) in DCE (10 mL). Add 2 drops of acetic acid.
-
Note: Stir at room temperature for 2 hours. Use MS (molecular sieves) if the imine formation is slow.
-
-
Reduction: Cool to 0°C. Add STAB (1.5 mmol) in one portion.
-
Reaction: Allow to warm to RT and stir overnight (12h).
-
Quench: Add saturated NaHCO3 solution carefully.
-
Extraction: Extract with DCM (3 x 15 mL). Wash organic layer with brine.
-
Purification: Flash chromatography is usually required (Hexane/EtOAc gradient).
Advanced Module: C3-H Arylation (Late-Stage Functionalization)
For advanced users, the C3 position of the benzofuran ring is accessible via Pd-catalyzed C-H activation. This allows for the construction of highly substituted cores without de novo synthesis.
Reference grounding: This protocol is adapted from recent advances in 8-aminoquinoline directed C-H arylation strategies [1].
Figure 2: Conditions for Pd-catalyzed C3-H arylation.
Key Consideration: The C2-carboxamide itself is a weak directing group. For optimal yields, the amide nitrogen is often transiently protected or modified with a bidentate auxiliary (like 8-aminoquinoline) before this step, then cleaved later [1].
Troubleshooting & Quality Control
Common Failure Modes
-
Oxidation: The benzofuran ring can open or polymerize under harsh oxidative conditions (e.g., KMnO4 or excess peroxide).
-
Solution: Always degas solvents for Pd-catalyzed steps.
-
-
Nitrile Formation: Strong dehydrating agents (POCl3, SOCl2) used on the C5-amine might accidentally dehydrate the C2-carboxamide to a nitrile.
-
Solution: Protect the C2-amide if using harsh electrophiles, or stick to mild coupling agents (HATU/EDC).
-
Analytical Checkpoints
-
IR Spectroscopy:
-
Starting Material: Sharp doublet at ~3300-3400 cm⁻¹ (Primary Amine).
-
Product (Urea): Disappearance of doublet; appearance of broad amide NH stretch ~3200 cm⁻¹.
-
Product (Nitrile side-product): Sharp peak at ~2200 cm⁻¹ (indicates failure).
-
References
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- Source: National Institutes of Health (PMC) / Molecules.
-
URL:[Link]
-
Synthesis and Anticancer Activity of Novel Benzofurancarboxamides.
- Source: Biointerface Research in Applied Chemistry.
-
URL:[Link]
- Process for preparing benzofuran-2-carboxamide derivatives (Patent US20180002305A1).
-
Natural source, bioactivity and synthesis of benzofuran deriv
Sources
Application Note: Profiling the Antifungal Potency of Novel 5-Aminobenzofuran-2-carboxamide Analogs
Executive Summary
The emergence of multidrug-resistant fungal pathogens, particularly non-albicansCandida species and Aspergillus fumigatus, necessitates the discovery of novel chemotypes. The benzofuran scaffold, historically validated by the antifungal activity of amiodarone and recent N-myristoyltransferase (NMT) inhibitors, presents a high-priority target. This Application Note details the evaluation of 5-Aminobenzofuran-2-carboxamide analogs —a novel structural class designed to leverage the 5-amino position for solubility and target engagement while maintaining the pharmacophore of the 2-carboxamide moiety. This guide provides a validated workflow for synthesis, phenotypic screening (MIC), mechanistic elucidation (membrane integrity), and safety profiling.
Introduction & Rationale
The Clinical Need
Fungal infections remain a critical challenge in immunocompromised cohorts.[1][2] Current therapies are limited to three main classes: azoles, polyenes, and echinocandins. Resistance mechanisms, such as ERG11 mutations (azoles) and FKS1 alterations (echinocandins), are reducing the efficacy of these standard-of-care drugs.
The Benzofuran Advantage
Benzofuran derivatives have demonstrated significant antifungal potential.[1][3][4][5][6][7][8] The structural core mimics the hydrophobic domains of ergosterol, allowing for membrane intercalation, while specific derivatives have been identified as potent inhibitors of fungal N-myristoyltransferase (NMT).
-
Historical Context: Amiodarone, a benzofuran-based antiarrhythmic, exhibits fungicidal activity via calcium stress and membrane disruption [1].
-
Recent Advances: In 2025, 5-arylfuran-2-carboxamide derivatives were shown to disrupt cell membrane integrity in Candida spp., providing a direct precedent for the carboxamide functionality [2].
Target Scaffold: 5-Aminobenzofuran-2-carboxamide
This specific scaffold offers two distinct vectors for Structure-Activity Relationship (SAR) optimization:
-
C2-Carboxamide: Critical for hydrogen bonding interactions, potentially mimicking the amide backbone of NMT substrates.
-
C5-Amino Group: A versatile handle for introducing solubilizing groups or lipophilic tails to tune membrane permeability.
Experimental Workflow
The following workflow outlines the critical path from compound acquisition to lead validation.
Figure 1: Integrated workflow for the evaluation of benzofuran-2-carboxamide antifungals.
Protocol A: Primary Susceptibility Testing (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M27 standards. Rationale: This is the regulatory gold standard for defining antifungal potency.
Materials
-
Test Compounds: 5-Aminobenzofuran-2-carboxamide analogs (dissolved in DMSO to 10 mg/mL stock).
-
Control Drug: Fluconazole (FLC) and Amphotericin B (AmB).
-
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Organisms: Candida albicans (ATCC 90028), C. glabrata (ATCC 90030), Aspergillus fumigatus (ATCC 204305).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Culture yeast strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (
CFU/mL). -
Dilute this suspension 1:1000 in RPMI 1640 media to achieve a final working inoculum of
CFU/mL.
-
-
Plate Setup:
-
Use sterile 96-well round-bottom microplates.
-
Add 100 µL of RPMI 1640 to columns 2-12.
-
Add 200 µL of 2x compound concentration to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Controls: Column 11 (Growth Control: Media + Cells + DMSO), Column 12 (Sterility Control: Media only).
-
-
Inoculation & Incubation:
-
Add 100 µL of the working inoculum to wells 1-11.
-
Final volume: 200 µL/well.
-
Incubate at 35°C for 24h (48h for Aspergillus).
-
-
Readout:
-
Visual: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.
-
Spectrophotometric: Read OD at 530 nm. MIC defined as
reduction (for azole-like) or reduction (for fungicidal) in OD compared to control.
-
Protocol B: Mechanistic Profiling (Membrane Integrity)
Objective: Determine if the analogs act via membrane disruption (fungicidal) or metabolic inhibition (fungistatic). Rationale: Benzofuran derivatives often act by disrupting membrane integrity. We utilize a dual-staining fluorescence assay using SYTO 9 (green, cell-permeable) and Propidium Iodide (PI, red, membrane-impermeable).
Materials
-
Stains: SYTO 9 (5 µM final) and Propidium Iodide (30 µM final).
-
Instrumentation: Fluorescence Microscope or Flow Cytometer (Ex/Em: 485/530 nm for Green, 485/630 nm for Red).
Step-by-Step Methodology
-
Treatment:
-
Grow C. albicans to mid-log phase.
-
Treat cells with the test analog at 2x MIC for 4 hours.
-
Positive Control: Amphotericin B (membrane disruptor).
-
Negative Control: DMSO (solvent only).
-
-
Staining:
-
Harvest cells by centrifugation (3000 x g, 5 min).
-
Wash twice with PBS.
-
Resuspend in 1 mL PBS containing SYTO 9 and PI.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Analysis:
-
Live Cells: Green fluorescence (SYTO 9+ / PI-).
-
Dead/Compromised Cells: Red fluorescence (SYTO 9+ / PI+ or PI+).
-
Interpretation: A shift toward red fluorescence indicates membrane permeabilization, confirming a mechanism similar to the 5-arylfuran derivatives described in recent literature [2].
-
Protocol C: Safety Profiling (Hemolysis Assay)
Objective: Calculate the Selectivity Index (SI). Rationale: Antifungals targeting membranes often cross-react with mammalian cholesterol. This assay ensures the compound targets fungal ergosterol selectively.
Methodology
-
Preparation: Isolate human erythrocytes (RBCs) from whole blood; wash 3x with PBS. Prepare a 2% RBC suspension.
-
Exposure: Incubate RBCs with test compounds (concentration range 1 – 512 µg/mL) for 1 hour at 37°C.
-
100% Lysis Control: 1% Triton X-100.
-
0% Lysis Control: PBS.
-
-
Measurement:
-
Centrifuge plates at 1000 x g for 10 min.
-
Transfer supernatant to a fresh plate.
-
Measure absorbance of released hemoglobin at 540 nm.
-
-
Calculation:
Target SI > 10.
Data Presentation & Analysis
Expected Results (Representative Data)
The following table illustrates how to structure your data for publication, comparing a novel 5-amino analog against standard controls.
| Compound ID | R-Group (at 5-NH2) | MIC (C. albicans) [µg/mL] | MIC (C. glabrata) [µg/mL] | CC50 (RBC) [µg/mL] | Selectivity Index (SI) |
| BF-5A-01 | Acetyl | 4.0 | 8.0 | >512 | >128 |
| BF-5A-04 | Benzyl | 0.25 | 0.5 | 64 | 256 |
| BF-5A-07 | 3,4-Dichloro-benzyl | 0.06 | 0.125 | 32 | 533 |
| Fluconazole | - | 0.5 | 16.0 | >512 | >1000 |
| Amphotericin B | - | 0.25 | 0.25 | 10 | 40 |
Table 1: Comparative potency and safety profile. Note the increased potency of lipophilic benzyl derivatives (BF-5A-07), consistent with SAR trends seen in benzofuran-2-carboxamides [2][3].
Mechanistic Logic
If BF-5A-07 shows low MIC but high hemolysis, the mechanism is likely non-specific membrane destruction. If it shows low MIC, low hemolysis, and PI staining, it suggests specific ergosterol interaction or cell wall stress triggering membrane failure.
References
-
Courchesne, W. E., & Ozturk, S. (2003). Amiodarone induces a TORC1-dependent stress response in yeast. Molecular Microbiology.
-
Ferreira, M., et al. (2025). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. MDPI / PMC.
-
Xin, Y., Wang, H., & Chen, F. (2016).[7] Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives. Bulgarian Chemical Communications.
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
Sources
- 1. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common byproducts in the synthesis of 5-Aminobenzofuran-2-carboxamide and their removal
The following technical guide details the synthesis, impurity profiling, and purification of 5-Aminobenzofuran-2-carboxamide , a critical scaffold in the development of kinase inhibitors (e.g., Vilazodone intermediates) and DNA-binding agents.
Introduction & Strategic Overview
5-Aminobenzofuran-2-carboxamide is typically synthesized via the reduction of its nitro-precursor, 5-nitrobenzofuran-2-carboxamide . While the route appears straightforward, the benzofuran core is susceptible to over-reduction (saturation of the C2-C3 bond), and the nitro-reduction step often yields hydroxylamine or azo-dimer intermediates if not strictly controlled.
This guide prioritizes the Nitro-Reduction Route as it is the industry standard for scalability.
Core Synthesis Pathway
-
Amidation: Ethyl 5-nitrobenzofuran-2-carboxylate
5-Nitrobenzofuran-2-carboxamide. -
Reduction: 5-Nitrobenzofuran-2-carboxamide
5-Aminobenzofuran-2-carboxamide .
Critical Impurities & Byproducts
The following table details the specific byproducts generated during the reduction and amidation steps, along with their mechanistic origins.
| Impurity ID | Structure / Name | Origin | Risk Factor | Removal Strategy |
| Imp-A | 2,3-Dihydro-5-aminobenzofuran-2-carboxamide | Over-reduction: Catalytic hydrogenation (Pd/C) reduces the furan double bond.[1] | High | Use chemoselective reductants (Fe/AcOH, SnCl2) or poisoned catalysts (Pt/C + Sulfided). |
| Imp-B | 5-Hydroxylaminobenzofuran-2-carboxamide | Incomplete Reduction: Stalled hydrogenation cycle. | Medium | Drive reaction to completion; add fresh catalyst; increase temperature slightly. |
| Imp-C | 5,5'-Azobis(benzofuran-2-carboxamide) | Coupling: Condensation of nitroso/hydroxylamine intermediates under basic conditions. | Medium | Avoid high pH during reduction. Purify via recrystallization (low solubility). |
| Imp-D | 5-Aminobenzofuran-2-carboxylic acid | Hydrolysis: Amide hydrolysis during acidic workup or harsh amidation conditions. | Low | Base extraction (remove acid in aqueous layer). |
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction (Iron/Acetic Acid)
Recommended to avoid furan ring saturation (Imp-A).
Rationale: Unlike Pd/C hydrogenation, Fe/AcOH operates via single electron transfer (SET), which is highly specific to the nitro group and leaves the furan C2-C3 double bond intact.
Materials:
-
5-Nitrobenzofuran-2-carboxamide (10 mmol)
-
Iron powder (325 mesh, 5.0 equiv)
-
Ammonium chloride (solid, 1.0 equiv) - Acts as an electrolyte/buffer.
-
Ethanol/Water (4:1 ratio, 50 mL)
Step-by-Step:
-
Suspension: Charge the nitro compound, ethanol, and water into a 3-neck flask. Stir to suspend.
-
Activation: Add Ammonium Chloride and heat to 60°C.
-
Addition: Add Iron powder portion-wise over 20 minutes. Caution: Exothermic.
-
Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (5% MeOH in DCM).
-
Checkpoint: The starting material (yellow) should disappear; the product (fluorescent blue under UV) appears.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Evaporate the filtrate to dryness.
-
Workup: Resuspend the residue in EtOAc and wash with sat. NaHCO3 (to remove traces of acid) and brine.
-
Isolation: Dry over Na2SO4 and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: Purification via Acid-Base Extraction
Recommended for removing non-basic impurities (Imp-C, Imp-D).
-
Dissolve crude amine in 1N HCl (aq). The product forms the water-soluble hydrochloride salt.
-
Filter the solution to remove insoluble material (e.g., Azo dimers, unreacted nitro starting material).
-
Wash the acidic aqueous layer with DCM (2x) to remove non-basic organic impurities.
-
Basify the aqueous layer carefully with 2N NaOH or NH4OH to pH 9–10. The free amine will precipitate.
-
Extract with EtOAc (3x), dry, and concentrate.
Troubleshooting Guide (FAQ)
Q1: I see a peak at M+2 in my LC-MS. What is it?
-
Diagnosis: This is likely Imp-A (Dihydro-analog) . The molecular weight is +2 Da higher than the product.
-
Fix: You are likely using Pd/C with Hydrogen. Switch to Fe/AcOH (Protocol A) or use Raney Nickel, which is less prone to reducing the furan ring under mild conditions than Pd.
Q2: The product turns brown upon storage.
-
Diagnosis: Aromatic amines are prone to oxidation (formation of quinone-imines).
-
Fix: Store the solid under Nitrogen/Argon at -20°C. Store as the HCl salt for long-term stability; the salt form is significantly more resistant to oxidation.
Q3: My yield is low after amidation of the ester.
-
Diagnosis: Hydrolysis (Imp-D) might be competing with amidation if water is present in your ammonia source.
-
Fix: Use 7N Ammonia in Methanol (anhydrous) in a sealed pressure tube. Avoid aqueous ammonium hydroxide.
Visualizing the Impurity Landscape
The following diagram illustrates the reaction pathways leading to the target molecule and the diversion points that create critical impurities.
Figure 1: Reduction pathway of 5-nitrobenzofuran-2-carboxamide showing the origin of hydroxylamine, azo, and dihydro- impurities.
References
-
Synthesis and Bioactivity of Benzofuran Derivatives. RSC Advances, 2019.
-
Reduction of Nitro Compounds. Wikipedia.
-
Process for Preparing Benzofuran-2-carboxamide Derivatives. Google Patents (US20180002305A1).
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. PubMed Central (PMC).
-
Ethyl 5-Aminobenzofuran-2-carboxylate Properties. Fisher Scientific.
Sources
Technical Support Center: Scale-Up Production of 5-Aminobenzofuran-2-carboxamide
Welcome to the Technical Support Center. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the antidepressant Vilazodone, 5-Aminobenzofuran-2-carboxamide presents unique scale-up challenges. Moving from bench-scale synthesis to pilot-plant production introduces mass transfer limitations, thermal hazards, and intermediate stability issues.
This guide is engineered by application scientists to provide you with mechanistically grounded troubleshooting strategies, self-validating protocols, and actionable FAQs to ensure high-yield, high-purity production.
Synthetic Workflow Overview
The industrial synthesis of 5-Aminobenzofuran-2-carboxamide generally proceeds via the alkylation and cyclization of 5-nitrosalicylaldehyde, followed by amidation and a critical nitro-reduction step 1.
Caption: Workflow for the synthesis of 5-Aminobenzofuran-2-carboxamide from 5-nitrosalicylaldehyde.
Troubleshooting Guides & FAQs
Section A: Amidation of 5-Nitrobenzofuran-2-carboxylic acid
Q: During scale-up, my amidation step yields significant amounts of unreacted carboxylic acid. Why is the conversion dropping? Mechanistic Cause: The amidation typically utilizes an activating agent like isobutyl chloroformate to form a mixed anhydride intermediate before the addition of aqueous ammonia 1. At scale, inadequate temperature control (exceeding 5°C) or moisture ingress causes the highly electrophilic mixed anhydride to hydrolyze back into the starting carboxylic acid before ammonolysis can occur. Actionable Solution:
-
Pre-chill the reactor jacket to -5°C before chloroformate addition.
-
Ensure the solvent (e.g., DMF or THF) has a moisture content of <0.05% (Karl Fischer titration).
-
Introduce aqueous ammonia rapidly under subsurface agitation to outcompete the hydrolysis side-reaction.
Section B: Catalytic Nitro Reduction (The Critical Step)
Q: Hydrogen uptake suddenly stalls before theoretical consumption is reached during the Raney Nickel reduction. What is happening?
Mechanistic Cause: The reduction of a nitro group proceeds sequentially: Nitro
Caption: Diagnostic logic tree for troubleshooting incomplete nitro reduction during scale-up.
Section C: Isolation and Storage Stability
Q: The isolated 5-Aminobenzofuran-2-carboxamide turns from off-white to dark brown upon storage. How do we prevent this?
Mechanistic Cause: The product contains an electron-rich aniline moiety that is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, forming highly colored quinone-imine degradation products.
Actionable Solution: Isolate the product under a nitrogen blanket. Dry the filter cake in a vacuum oven (not a forced-air oven) at
Quantitative Data: Evaluating Reduction Methodologies
When scaling up the reduction of 5-nitrobenzofuran-2-carboxamide, choosing the right method is a balance of safety, yield, and environmental impact. Below is a comparative analysis of the two primary industrial methods 2, [[1]]().
| Parameter | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (Sodium Dithionite) |
| Reagent / Catalyst | Raney Nickel (40% w/w) + | |
| Operating Temperature | 60°C | 20°C – 40°C |
| Operating Pressure | 5.0 to 6.0 Kg/cm² (High Pressure) | Atmospheric |
| Typical Yield | > 90% | 75% – 82% |
| Primary Scale-Up Risk | Exothermic runaway; Pyrophoric catalyst handling. | Massive generation of aqueous sulfate/sulfite waste. |
| Product Purity | High (Requires simple catalyst filtration) | Moderate (Requires rigorous aqueous washing) |
Self-Validating Protocol: Scale-Up Catalytic Hydrogenation
This protocol utilizes Raney Nickel for the reduction of 5-nitrobenzofuran-2-carboxamide 2. It is designed as a self-validating system: proceeding to the next step is entirely dependent on meeting specific, measurable analytical criteria.
Step 1: Reactor Preparation & Inerting
-
Procedure: Charge a 5.0 L pressure autoclave with 2000 mL of Methanol. Add 100 g of 5-nitrobenzofuran-2-carboxamide.
-
Catalyst Addition: Carefully charge 40.0 g of aqueous Raney Nickel slurry. Causality: Raney Ni is highly pyrophoric. It must be transferred as a slurry to prevent spontaneous combustion upon contact with air.
-
Validation: Flush the reactor with Nitrogen gas to 1.0 Kg/cm², then vent. Repeat twice. Checkpoint: An inline oxygen sensor must read <1%
before introducing hydrogen.
Step 2: Hydrogenation & Exotherm Control
-
Procedure: Apply Hydrogen pressure up to 5.0 Kg/cm² at 35°C. Gradually heat the reaction mass to 60°C.
-
Pressure Maintenance: Maintain the pressure at 6.0 Kg/cm² for approximately 14 hours 2.
-
Causality: The reaction is highly exothermic. Heating must be gradual to prevent a thermal spike. Maintaining 60°C ensures the intermediate hydroxylamine is fully converted to the target amine.
Step 3: In-Process Control (IPC) Validation
-
Procedure: After 14 hours, halt agitation, allow the catalyst to settle, and pull a filtered sample.
-
Validation: Analyze via HPLC.
-
Pass Criteria: Starting material < 0.1%; Hydroxylamine intermediate < 0.5%.
-
Fail Criteria: If the intermediate is > 0.5%, resume agitation, verify 60°C, and hold for an additional 2 hours.
-
Step 4: Catalyst Filtration & Isolation
-
Procedure: Cool the reaction mass to 35°C. Vent the hydrogen pressure safely and flush the system with Nitrogen twice. Filter the reaction mass through a spark-proof Nutsche filter under a nitrogen atmosphere to remove the Raney Nickel.
-
Concentration: Distill the organic layer (methanol) under vacuum at 60°C until a thick slurry remains.
-
Isolation: Add 50 mL of Hexane, stir for 30 minutes, and cool to 35°C. Filter the product and wash with Hexane (2 × 25 mL).
-
Validation: The resulting 5-Aminobenzofuran-2-carboxamide should be an off-white to pale yellow powder. Immediate vacuum drying prevents oxidative discoloration.
References
- Title: Synthesis method for antidepressant drug vilazodone (Patent CN103159749A)
- Title: Polymorphic form of 5-(4-[4-(5-cyano-1h-indol-3-yl) butyl] piperazin-1-yl) benzofuran-2-carboxamide and process for preparing thereof (Patent US20140179713A1)
Sources
troubleshooting guide for the purification of 5-Aminobenzofuran-2-carboxamide by chromatography
Technical Support Center: Purification of 5-Aminobenzofuran-2-carboxamide
Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #ABF-5-PUR-001[1][2]
Executive Summary: The Molecule & The Challenge
Welcome to the technical support hub. You are likely working with 5-Aminobenzofuran-2-carboxamide , a critical intermediate often synthesized via the reduction of 5-nitrobenzofuran-2-carboxamide [1, 2].[1][2]
The Chromatography Paradox: This molecule presents a classic "push-pull" separation challenge:
-
The "Sticky" Amine: The C5-primary amine is basic and creates strong hydrogen bonds with acidic silanols on silica gel, leading to severe peak tailing (the "shark fin" effect) [3].[2]
-
The "Brick" Amide: The C2-carboxamide moiety significantly lowers solubility in standard non-polar solvents (Hexane/Heptane), often causing on-column precipitation if you attempt a standard ethyl acetate gradient [4].[1][2]
Below is your troubleshooting guide, structured by the specific failure modes you are likely observing.
Part 1: Critical Data Dashboard
Before troubleshooting, verify your parameters against these benchmarks.
| Parameter | Value / Characteristic | Implication for Chromatography |
| pKa (Amine) | ~3.5 - 4.5 (Aniline-like) | Weakly basic, but sufficient to interact with silanols (pKa ~4-5).[1][2] Requires basified mobile phase.[1][2] |
| Solubility | High: DMSO, DMF, THFMod: MeOH, DCM, CHCl3Low: Hexane, Water, Et2O | Avoid Hexane/EtOAc gradients. They will likely cause precipitation at the column head.[1] |
| UV Cutoff | ~254 nm (Strong absorption) | Benzofuran core is highly UV active.[2] Detection is rarely an issue.[1][2] |
| Key Impurity | 5-Nitrobenzofuran-2-carboxamide | The starting material.[1][2][3][4][5] It is less polar than your product and usually elutes earlier.[1][2] |
Part 2: Troubleshooting & Protocols
Issue #1: "My peak looks like a shark fin (severe tailing)."
Diagnosis: This is caused by Secondary Silanol Interactions .[1][2][6][7] The protons on the unreacted silanol groups (Si-OH) of the silica stationary phase are exchanging with your 5-amino group.[2] This acts as a secondary retention mechanism that slows down a portion of your sample, creating a tail [3].[2][7]
The Fix: The "TEA Block" Protocol You must introduce a competing base to "cap" the silanols.
-
Standard Protocol: Add 1% Triethylamine (TEA) to your mobile phase.[1][2]
-
The "Pre-Conditioning" Trick (Recommended):
Warning: Do not use TEA if you are using a slightly acidic mobile phase or if you plan to use Mass Spec (MS) detection immediately after, as TEA lingers in the system.[2] For MS, use Ammonium Formate or Ammonium Hydroxide.[1][2]
Issue #2: "The column pressure spiked, and I see white solid at the inlet."
Diagnosis: Solubility Mismatch. You likely dissolved the sample in a "strong" solvent (DMSO/THF) and injected it into a "weak" mobile phase (e.g., 0% MeOH).[2] The sample crashed out instantly upon hitting the mobile phase.
The Fix: Solid Loading (Dry Loading) Because this molecule has poor solubility in non-polar solvents, liquid injection is risky.[2]
Protocol:
-
Dissolve your crude 5-aminobenzofuran-2-carboxamide in a minimal amount of MeOH or THF.[1][2]
-
Add silica gel (ratio: 1g crude to 3g silica).
-
Rotovap to dryness until you have a free-flowing powder.[1][2]
-
Pack this powder into a solid load cartridge or pour it on top of your column.[1][2]
-
Elution System: Switch to a DCM / Methanol gradient (0% to 10% MeOH). Do not use Hexane/EtOAc.
Issue #3: "I can't separate the product from the Nitro starting material."
Diagnosis: Insufficient Selectivity. The 5-nitro precursor is less polar than the 5-amino product.[1][2] If they co-elute, your gradient is starting too strong (too polar), pushing both compounds out simultaneously.[2]
The Fix: Gradient Optimization The amine (product) is significantly more polar due to H-bonding capability.[2]
-
Step 1: Start with 100% DCM (Dichloromethane).[1][2] The Nitro compound often elutes in pure DCM or 1% MeOH/DCM.[2]
-
Step 2: Hold isocratic at 100% DCM for 2-3 CVs to flush the Nitro impurity.[1][2]
-
Step 3: Ramp slowly to 5% MeOH in DCM to elute the Amine.[2]
Part 3: Recommended Mobile Phase Systems
Select your system based on the purity requirements and available equipment.
| System | Components | Modifiers | Best For... |
| System A (Gold Standard) | DCM / Methanol | 0.5% TEA (or 1% NH4OH) | Routine purification.[1][2] Best solubility balance. |
| System B (Greener Alt) | EtOAc / EtOH (3:1 mix) / Heptane | None | If chlorinated solvents are banned.[2] Note: Solubility may be tricky. |
| System C (Reverse Phase) | Water / Acetonitrile | 0.1% Formic Acid | High purity polishing (>99%).[1][2] The amine will be protonated (ionized), eluting early but sharp.[2] |
Part 4: Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying this specific scaffold.
Caption: Decision tree for maximizing yield and purity of 5-aminobenzofuran-2-carboxamide, addressing solubility and tailing.
Part 5: References
-
Synthesis & Reduction Context:
-
Benzofuran Scaffold Properties:
-
Mechanism of Tailing (Silanol Interactions):
-
Solubility & Characterization Data:
Sources
- 1. 5-Aminobenzofuran-2-carboxylic acid | 42933-44-8 [sigmaaldrich.com]
- 2. CAS 42933-44-8: 5-Amino-2-benzofurancarboxylic acid [cymitquimica.com]
- 3. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aminobenzofuran-2-carboxamide | C9H8N2O2 | CID 9855614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
stability issues and proper storage conditions for 5-Aminobenzofuran-2-carboxamide
This Technical Support Center guide is designed for researchers and drug development professionals working with 5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2). It synthesizes specific physicochemical data with established protocols for handling primary aromatic amines and benzofuran scaffolds.
Topic: Stability, Storage, and Handling Protocols
Compound ID: 5-Aminobenzofuran-2-carboxamide
CAS: 1026097-14-2
Molecular Formula: C
Module 1: Critical Storage Protocols (The Gold Standard)
The stability of 5-Aminobenzofuran-2-carboxamide is compromised by three primary vectors: oxidative stress (targeting the C5-amine), hydrolytic cleavage (targeting the C2-carboxamide), and photochemical degradation (benzofuran core).
Storage Conditions Matrix
| Parameter | Requirement | Technical Rationale |
| Temperature | 2–8°C (Refrigerated) | Retards the kinetics of auto-oxidation on the primary amine group. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The primary amine is electron-rich and susceptible to formation of N-oxides or azo-dimers upon exposure to atmospheric oxygen. |
| Humidity | Desiccated (<20% RH) | Amides can undergo hydrolysis to the corresponding carboxylic acid (5-aminobenzofuran-2-carboxylic acid) in the presence of moisture. |
| Light | Amber Vial / Foil Wrap | Benzofuran derivatives are chromophores that can undergo photo-induced ring opening or dimerization under UV/Vis light. |
| Container | Glass (Tightly Capped) | Avoid plastics for long-term storage if the compound is in solution (DMSO) to prevent leaching; solid state is safe in polypropylene. |
Decision Tree: Storage Workflow
Use this logic flow to determine the optimal storage strategy for your specific experimental phase.
Figure 1: Logic flow for assessing and storing incoming 5-Aminobenzofuran-2-carboxamide.
Module 2: Troubleshooting & FAQs
This section addresses specific phenomena reported by users during experimental workflows.
Q1: My sample has turned from pale yellow to dark brown. Is it still usable?
Status: Likely Degraded.
-
Mechanism: This is a classic sign of amine oxidation . Primary aromatic amines (anilines) oxidize to form quinone imines or azo compounds, which are highly colored (brown/black) impurities.
-
Action:
-
Perform LC-MS.[3] If the main peak (M+H = 177.17) is >95%, the color may be due to trace impurities (<1%) with high extinction coefficients. You may proceed for rough screening.
-
For sensitive assays (IC50, binding kinetics), discard and repurchase or repurify via recrystallization (ethanol/water).
-
Q2: The compound is not dissolving in water.[5] How do I introduce it to my cell culture?
Status: Expected Behavior.
-
Mechanism: The benzofuran core is highly lipophilic (LogP ~0.9 - 1.5). The carboxamide and amine groups do not provide sufficient polarity to overcome the hydrophobic aromatic system at neutral pH.
-
Protocol:
-
Primary Solvent: Dissolve in 100% DMSO to create a 10–50 mM stock solution.
-
Dilution: Dilute into aqueous media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
-
Troubleshooting: If precipitation occurs upon dilution, sonicate the media or add a solubilizing agent like cyclodextrin (HP-β-CD).
-
Q3: Can I store the stock solution in DMSO at -80°C?
Status: Recommended with Caveats.
-
Risk: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic). Water in DMSO accelerates the hydrolysis of the carboxamide group to the carboxylic acid.
-
Solution: Aliquot stock solutions into single-use vials before freezing. Use -20°C or -80°C. Do not re-freeze a thawed aliquot.
Q4: I see a new peak in my HPLC trace at M+1 (178 m/z) or M+18?
Status: Hydrolysis Product.
-
Mechanism: The carboxamide group (-CONH
) hydrolyzes to the carboxylic acid (-COOH). -
Cause: Storage in non-desiccated conditions or aqueous solution with extreme pH.
Module 3: Experimental Verification (Quality Control)
Before starting critical experiments, validate the integrity of your batch using this standardized workflow.
QC Workflow Diagram
Figure 2: Rapid Quality Control (QC) decision path for validating compound integrity.
Analytical Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).
-
Expected Shift: The amine group makes the compound pH-sensitive. In acidic mobile phase, the amine is protonated (NH
), increasing solubility and reducing retention time compared to neutral conditions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9855614, 5-Aminobenzofuran-2-carboxamide. Retrieved from [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
BfR (German Federal Institute for Risk Assessment). Primary aromatic amines from printed food contact materials.[5] Retrieved from [Link] (Regarding oxidative stability of primary aromatic amines).
Sources
side reactions to avoid during the derivatization of 5-Aminobenzofuran-2-carboxamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and derivatization of 5-Aminobenzofuran-2-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this valuable scaffold. Our goal is to provide field-proven insights and troubleshooting strategies to help you avoid common side reactions and optimize your synthetic outcomes.
5-Aminobenzofuran-2-carboxamide is a bifunctional molecule, presenting a unique chemoselectivity challenge. The presence of a nucleophilic aromatic amine at the C5 position and a primary carboxamide at the C2 position requires careful consideration of reaction conditions to achieve selective derivatization. This guide addresses the most common issues encountered during these transformations.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the derivatization of 5-Aminobenzofuran-2-carboxamide, offering probable causes and actionable solutions.
Question 1: My reaction yield is very low, and a significant amount of starting material remains unreacted. What's going wrong?
Answer:
This is a common issue often stemming from suboptimal reaction conditions or reagent deactivation. Let's break down the potential causes:
-
Insufficient Amine Nucleophilicity: The aromatic amine, while nucleophilic, can be deactivated. If your reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), the amine can become protonated to its non-nucleophilic ammonium salt. Without a base to neutralize the acid, the reaction will stall.[1]
-
Poor Reagent Quality: Coupling reagents like carbodiimides (e.g., EDC) are sensitive to moisture and can lose activity over time.[2] Similarly, acylating or alkylating agents can degrade during storage.
-
Suboptimal pH: For coupling reactions, pH is critical. The carboxylic acid activation step often requires a slightly acidic pH (4.5-5.5), while the subsequent nucleophilic attack by the amine is more efficient at a higher pH (7-8).[2]
-
Inefficient Activation: If you are performing an acylation with a carboxylic acid, the activation step (e.g., forming an active ester with HATU or HOBt) may be incomplete before the amine is added.
Troubleshooting Steps:
-
Add a Non-Nucleophilic Base: Incorporate a base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) into your reaction mixture, especially when using acyl halides or generating acidic byproducts. Use 1.5-2.0 equivalents to scavenge protons effectively.
-
Verify Reagent Quality: Use fresh or properly stored coupling agents. Consider purchasing smaller batches to ensure activity.[2]
-
Optimize Reaction Conditions: If using a coupling agent, perform a stepwise addition. First, activate the carboxylic acid with the coupling agent (and additives like HOBt/NHS) for 15-30 minutes, then add the 5-Aminobenzofuran-2-carboxamide.
-
Increase Temperature (with caution): Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes overcome activation energy barriers, but be aware that this can also promote side reactions.
Question 2: I'm observing multiple products on my TLC and LC-MS analysis. How can I improve selectivity?
Answer:
The formation of multiple products points to a loss of chemoselectivity. The primary culprits are over-reaction at the target site or unintended reactions at other sites on the molecule.
-
Over-Alkylation of the Amine: This is a classic side reaction where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to a "runaway" reaction that forms tertiary amines and even quaternary ammonium salts.[3][4] This is particularly problematic with reactive alkyl halides.
-
N-Acylation of the Carboxamide: While the carboxamide nitrogen is significantly less nucleophilic than the aromatic amine, highly reactive acylating agents (e.g., acid anhydrides or chlorides at high temperatures) could potentially lead to the formation of an imide derivative.
-
Electrophilic Aromatic Substitution (e.g., Friedel-Crafts): If using a strong Lewis acid catalyst with an acyl or alkyl halide, you risk electrophilic attack on the electron-rich benzofuran ring.[5] The C5-amino group is a powerful activating group, directing ortho and para (to C4 and C6), making the ring susceptible to such side reactions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1.0 to 1.1 equivalent of your derivatizing agent. For problematic alkylations, try adding the alkylating agent slowly (dropwise via syringe pump) to a solution of the amine to avoid a localized excess of the electrophile.
-
Avoid Harsh Conditions: Steer clear of strong Lewis acids like AlCl₃. For acylations, prefer modern coupling agents (HATU, HOBt/EDC) over the generation of highly reactive acyl chlorides with reagents like thionyl chloride.[6]
-
Lower the Temperature: Running the reaction at 0 °C or even lower can often temper the reactivity of the reagents and improve selectivity.
-
Employ a Protecting Group Strategy: For complex syntheses, the most robust solution is to protect the 5-amino group, perform the desired reaction elsewhere, and then deprotect it. This provides ultimate control over selectivity.[7]
Frequently Asked Questions (FAQs)
Q1: How can I selectively derivatize the 5-amino group without affecting the 2-carboxamide?
The key lies in exploiting the significant difference in nucleophilicity between the two nitrogen atoms. The lone pair on the C5-amino group is readily available for reaction. In contrast, the lone pair on the C2-carboxamide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it much less nucleophilic.
Under standard, mild conditions (e.g., coupling agents at room temperature, alkylation with a moderate base), the reaction will overwhelmingly favor the C5-amino group. The primary challenge is not the competition from the carboxamide but preventing the other side reactions detailed in the troubleshooting guide.
Q2: What are the best protecting groups for the 5-amino group, and when should I use them?
A protecting group strategy is advisable when you are using harsh reagents that could cause the side reactions mentioned above or when you need to perform multi-step synthesis.[7][8] The most common choices are carbamate protecting groups, which effectively deactivate the amine's nucleophilicity.[9]
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane)[10] | Adv: Stable to bases, hydrogenation. Easy removal. Disadv: Not suitable if other acid-sensitive groups are present. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[9] | Adv: Stable to acidic and basic conditions. Orthogonal to Boc. Disadv: Not suitable if reducible groups (alkenes, alkynes) are present. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Adv: Stable to acid and hydrogenation. Orthogonal to Boc and Cbz. Disadv: Not stable to basic conditions. |
Q3: My derivatizing agent is an alkyl halide. What specific side reactions should I watch for?
Alkylation of amines is notoriously difficult to control.[4] The primary side reaction is polyalkylation .[3] The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading it to react faster with the remaining alkyl halide. This cascade can continue to the tertiary amine and even the quaternary ammonium salt. To minimize this, use a large excess of the amine (if feasible and cost-effective) or, more practically, use only a slight excess (1.0-1.2 eq) of the alkyl halide and carefully control the addition and temperature.
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired reaction versus potential side reactions.
Caption: Desired vs. Undesired Derivatization Pathways.
A robust method for avoiding these side reactions involves a protection-deprotection sequence.
Caption: A General Protection-Derivatization-Deprotection Workflow.
Experimental Protocols
Protocol 1: Standard Acylation of the 5-Amino Group using HATU
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM (approx. 0.2 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15 minutes. A color change may be observed as the active ester forms.
-
Coupling: Add 5-Aminobenzofuran-2-carboxamide (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.
Protocol 2: Boc-Protection of the 5-Amino Group
-
Preparation: Dissolve 5-Aminobenzofuran-2-carboxamide (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) followed by a base such as NaHCO₃ (2.0 eq) or triethylamine (1.5 eq).
-
Reaction: Stir vigorously at room temperature for 4-16 hours. The product may precipitate out of the solution. Monitor by TLC until all starting material is consumed.
-
Work-up: If a precipitate has formed, filter and wash the solid with water and then a non-polar solvent like hexanes. If no precipitate forms, remove the THF under reduced pressure, extract the aqueous residue with ethyl acetate, and wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting Boc-protected product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
References
-
Taylor & Francis Online. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]
-
PubMed. (2009). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. Retrieved from [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protection for the AMINE.pptx [slideshare.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
addressing solubility problems of 5-Aminobenzofuran-2-carboxamide in biological assays
Solubility Optimization & Assay Integration Guide
Executive Summary & Compound Profile
5-Aminobenzofuran-2-carboxamide is a critical synthetic scaffold used frequently in the development of kinase inhibitors, serotonin receptor (5-HT) agonists, and anti-tubercular agents. While structurally versatile, its planar aromatic benzofuran core combined with the polar carboxamide moiety creates a specific physicochemical challenge: high crystallinity and moderate lipophilicity (LogP ~0.9 - 1.5) .
In biological assays, this manifests as "crashing out" (precipitation) when high-concentration DMSO stocks are introduced to aqueous buffers. This phenomenon is the primary cause of false negatives (compound not reaching target) and false positives (aggregates sequestering enzymes or scattering light in optical assays).
This guide provides a validated, self-consistent framework to maintain solubility and ensure data integrity.
Troubleshooting Guide (Q&A)
Q1: My compound precipitates immediately upon adding the DMSO stock to the cell culture media. How do I prevent this?
Diagnosis: You are likely experiencing "Solvent Shock." Adding a high-concentration organic stock directly to a static aqueous volume causes local supersaturation. Solution: Switch to the "Solvent-Shift" Dilution Protocol (See Protocol B) .
-
Mechanism: Instead of adding 1 µL of 10 mM stock to 1 mL media (1:1000 shock), create an intermediate dilution in a compatible vehicle or use a "hot-spot" mixing technique.
-
Immediate Fix: Vortex the media while adding the compound stock to ensure rapid dispersion, preventing the formation of crystal nucleation sites.
Q2: What is the absolute solubility limit of this compound in PBS?
Expert Insight: There is no single "limit"—it depends on temperature, pH, and incubation time. However, for 5-aminobenzofuran-2-carboxamide, functional solubility in PBS (pH 7.4) is typically < 50 µM without solubilizers. Action: If your assay requires >50 µM, you must use a solubility enhancer.
-
Recommendation: Add 0.1% Pluronic F-127 or (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to your assay buffer before adding the compound. These agents encapsulate the hydrophobic core, preventing aggregation without interfering with most receptor-ligand interactions.
Q3: I see variability in my IC50 values between replicates. Could solubility be the cause?
Diagnosis: Yes. This is a classic signature of "micro-precipitation." The compound forms invisible colloidal aggregates that settle over time, leading to effective concentration gradients across the plate. Validation Test: Perform a Centrifugation Check .
-
Prepare your highest assay concentration in a tube.[1]
-
Incubate for 1 hour (or assay duration).
-
Centrifuge at 13,000 x g for 10 mins.
-
Measure absorbance (UV 280-320 nm) of the supernatant vs. a pre-spin control.
-
Rule: If signal drops >10%, you have precipitation.
Q4: Can I use Ethanol instead of DMSO?
Technical Advice: Generally, No .
-
Reasoning: While benzofuran carboxamides are soluble in ethanol, ethanol is more volatile and has a narrower toxicity window in cell assays (often toxic >0.1%). DMSO is non-volatile and tolerated by most cell lines up to 0.5% (v/v).[2] Stick to anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
Data Summary: Solubility & Solvent Compatibility[2][3][4][5][6][7][8]
| Solvent / Medium | Solubility Rating | Max Conc.[3] (Approx) | Notes |
| DMSO (Anhydrous) | High | > 50 mM | Recommended Stock Solvent. Hygroscopic; store under N2. |
| Ethanol (100%) | Moderate | ~ 10-20 mM | High volatility causes concentration drift. |
| PBS (pH 7.4) | Poor | < 50 µM | Prone to rapid crystallization. |
| PBS + 5% HP-β-CD | Good | ~ 500 µM | Cyclodextrin "cages" the compound, stabilizing it in water. |
| Cell Media + 10% FBS | Moderate | ~ 100 µM | Serum albumin (BSA/HSA) acts as a natural carrier protein. |
Detailed Experimental Protocols
Protocol A: The "Solvent-Shift" Serial Dilution (Gold Standard)
Purpose: To maintain a constant DMSO concentration across all dose points and prevent precipitation during the transition from organic to aqueous phase.
Materials:
-
10 mM Stock of 5-Aminobenzofuran-2-carboxamide in DMSO.
-
96-well V-bottom polypropylene plate (compound plate).
Step-by-Step:
-
DMSO Serial Dilution: Perform your serial dilution (e.g., 1:3) entirely in 100% DMSO first.
-
Why? This ensures accurate dilution steps. Diluting a precipitating compound in water leads to carryover errors.
-
-
Intermediate Transfer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to an "Intermediate Plate" containing a larger volume of Assay Buffer (e.g., 198 µL).
-
Mix vigorously immediately.
-
Result: This creates a 1% DMSO solution at 10x the final assay concentration.
-
-
Final Transfer: Transfer 10 µL from the Intermediate Plate to your Cell Plate (90 µL media).
-
Final State: 0.1% DMSO, 1x Compound Concentration.
-
Benefit: The compound is "eased" into the aqueous phase, reducing shock.
-
Protocol B: Kinetic Solubility Limit Assay (Nephelometry)
Purpose: To empirically determine the "safe" concentration range for your specific buffer.
-
Prep: Prepare a 200 µM solution of the compound in your specific Assay Buffer (containing 1% DMSO).
-
Aliquot: Dispense 200 µL into a clear, flat-bottom 96-well plate.
-
Read: Measure Absorbance at 600 nm (turbidity) immediately (T=0).
-
Incubate: Let sit at Room Temp for 2 hours.
-
Read: Measure OD600 again (T=2h).
-
Analysis:
- : Soluble.
- : Precipitate forming.
-
Note: If precipitate is observed, lower concentration by 50% and repeat until stable.
Visual Workflows
Diagram 1: The "Solvent-Shift" Dilution Workflow
Caption: Logical flow for preparing assay plates, prioritizing solubility maintenance via DMSO-only serial dilution.
Diagram 2: Troubleshooting Decision Tree
Caption: Systematic approach to resolving precipitation issues during assay development.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Waybright, T. J., et al. (2009). Increasing the reliability of solubility data for drug-like molecules. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). 5-Aminobenzofuran-2-carboxamide (CID 9855614).[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. 5-Aminobenzofuran-2-carboxamide | C9H8N2O2 | CID 9855614 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting HPLC-UV analysis of 5-Aminobenzofuran-2-carboxamide and its metabolites
Welcome to the Technical Support Center for the chromatographic analysis of 5-Aminobenzofuran-2-carboxamide and its metabolic derivatives.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Troubleshooting HPLC-UV methods for functionalized aromatic amines requires a mechanistic understanding of how your analyte interacts with both the stationary phase and the fluid dynamics of your system.
Below, you will find diagnostic FAQs, self-validating experimental protocols, and predictive elution matrices to help you achieve baseline resolution and perfect peak symmetry.
I. Diagnostic Q&A: Resolving Peak Asymmetry and Retention Issues
Q1: Why does the 5-Aminobenzofuran-2-carboxamide peak exhibit severe tailing on my standard C18 column, while neutral impurities elute symmetrically? A: This is a classic chemical interaction issue driven by the primary amine group on your analyte[1]. Standard silica-based C18 columns contain residual, unbonded silanol groups (Si-OH). At a typical mobile phase pH of 4.0–7.0, these silanols deprotonate and become negatively charged (Si-O⁻). Simultaneously, the primary amine on 5-Aminobenzofuran-2-carboxamide protonates to form a cation (-NH₃⁺). This creates a strong secondary ion-exchange retention mechanism[2]. Because this secondary mechanism is easily overloaded, a portion of your analyte is retained longer than the rest, resulting in a tailing peak[1][3]. Solution: Drop the mobile phase pH to 2.5 using Trifluoroacetic acid (TFA) or phosphoric acid. This fully protonates the silanols back to neutral Si-OH, neutralizing the ion-exchange sites[4].
Q2: How can I definitively prove whether my peak tailing is caused by column chemistry (silanols) or a physical plumbing issue (dead volume)? A: You must decouple the chemical properties of the analyte from the physical flow path of the instrument. This is achieved using a "Neutral Marker Test"[2]. Because neutral compounds cannot undergo acid-base or ion-exchange interactions with the stationary phase, they are immune to chemical tailing. If you inject a neutral marker (like toluene or uracil) and it tails, you have a physical void or a bad fitting[2]. If the neutral marker is perfectly symmetrical but your aminobenzofuran tails, your issue is purely chemical[2].
Q3: My highly polar hydroxylated metabolites are eluting in the void volume (t₀) on my C18 column. How do I increase their retention? A: 5-Aminobenzofuran-2-carboxamide is already quite polar due to the carboxamide and amine groups. When cytochrome P450 enzymes hydroxylate the benzofuran ring, the polarity increases further, causing the metabolite to partition entirely into the mobile phase. Solution: First, try an Aqueous C18 (AQ-C18) column, which resists phase collapse in 100% aqueous conditions. If retention is still insufficient, switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. HILIC operates via a water-layer partitioning mechanism on a polar stationary phase, effectively reversing the elution order so that your most polar metabolites are retained the longest.
II. Mandatory Visualizations: Workflows & Pathways
To effectively troubleshoot, you must visualize both your hardware logic and your analyte's chemical evolution.
Fig 1: Diagnostic decision tree for isolating physical vs. chemical peak tailing.
Fig 2: Metabolic transformations and their impact on reversed-phase (RP) retention.
III. Experimental Protocols: Self-Validating Workflows
Do not guess at the root cause of poor chromatography. Use these self-validating protocols to systematically isolate variables.
Protocol A: The "Neutral Marker" System Suitability Test
This protocol verifies if your flow path is physically compromised before you waste time adjusting mobile phase chemistry[2].
-
Prepare Marker Solution: Dissolve 10 µg/mL of Uracil (t₀ marker) and 50 µg/mL of Toluene (retained neutral marker) in your initial mobile phase.
-
Isocratic Run: Set the HPLC to an isocratic flow of 50:50 Water:Acetonitrile at 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm.
-
Data Analysis: Calculate the asymmetry factor (As) for the Toluene peak at 10% peak height.
-
Result interpretation: If As > 1.2, you have a physical void in the column bed or a poorly seated ferrule. Replace the column or re-make fittings. If As ≤ 1.2, your system is physically sound; proceed to Protocol B.
-
Protocol B: Injection Solvent Strength Test
Injecting a sample dissolved in a solvent stronger than the mobile phase causes premature band broadening and split peaks[3][4].
-
Aliquot Preparation: Divide your 5-Aminobenzofuran-2-carboxamide sample into two equal aliquots.
-
Solvent A (Control): Dry down Aliquot 1 and reconstitute it in 100% Acetonitrile (or your current extraction solvent).
-
Solvent B (Test): Dry down Aliquot 2 and reconstitute it strictly in the initial mobile phase (e.g., 95% Aqueous Buffer / 5% Acetonitrile).
-
Injection: Inject both samples sequentially using identical method parameters.
-
Validation: If the peak shape from Solvent B is significantly sharper than Solvent A, your original injection solvent was too strong, causing the analyte to "smear" down the column before partitioning. Always match your sample diluent to the initial mobile phase conditions[3].
IV. Data Presentation & Chromatographic Matrices
Use the following tables to benchmark your method development and predict the behavior of your analytes.
Table 1: HPLC-UV Troubleshooting Matrix for Aminobenzofurans
| Symptom | Primary Suspect | Mechanistic Cause | Corrective Action |
| Severe Peak Tailing | Secondary Interactions | Amine cation interacting with ionized silanols (Si-O⁻) on silica. | Lower pH to 2.5 (TFA) or add 0.1% Triethylamine (TEA) to mask silanols[4]. |
| Split Peaks | Injection Solvent | Sample dissolved in high % organic, causing early band breakthrough. | Reconstitute sample in initial mobile phase[3]. |
| Retention Time Drift | Inadequate Buffering | Localized pH shifts at the column head altering analyte ionization. | Ensure buffer concentration is 10–50 mM. Verify pH is ±2 units from analyte pKa[3]. |
| High Backpressure | Particulate Build-up | Precipitation of biological matrix or buffer salts in high organic phase. | Use a guard column. Ensure buffer solubility across the entire gradient profile. |
Table 2: Predicted Elution Order (Reversed-Phase C18, Acidic pH)
| Analyte / Metabolite | Structural Change | Relative Polarity | Predicted Elution Order | UV Maxima (Approx.) |
| Hydroxylated Metabolite | Addition of -OH group | Highest | 1 (Earliest) | 240 nm, 280 nm |
| Carboxylic Acid Metabolite | Amide converted to -COOH | High | 2 | 240 nm, 275 nm |
| 5-Aminobenzofuran-2-carboxamide | Parent Molecule | Moderate | 3 | 245 nm, 285 nm |
| N-Acetyl Metabolite | Amine converted to Amide | Lowest | 4 (Latest) | 250 nm, 290 nm |
V. References
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Articles, June 2025. [Link]
-
Axion Labs. "HPLC Peak Tailing: Troubleshooting physical vs. chemical problems." Axion Analytical Labs, February 2022.[Link]
-
ResearchGate Community. "How can I prevent peak tailing in HPLC?" ResearchGate Q&A, November 2013. [Link]
Sources
Validation & Comparative
Strategic Guide: Structure-Activity Relationship (SAR) of 5-Aminobenzofuran-2-carboxamide Derivatives
Executive Summary
This guide provides a technical analysis of 5-Aminobenzofuran-2-carboxamide derivatives , a class of "privileged scaffolds" increasingly utilized in oncology and antimicrobial research.[1] Unlike generic benzofurans, the specific introduction of an amino group at the C5 position and a carboxamide at C2 creates a unique bifunctional vector: the C2-amide acts as a hydrogen-bond anchor (often mimicking the adenine ring of ATP in kinase pockets), while the C5-amino group serves as a versatile handle for extending into hydrophobic sub-pockets, significantly enhancing selectivity against targets like EGFR (Epidermal Growth Factor Receptor) and Aurora Kinases .[1]
Structure-Activity Relationship (SAR) Analysis
The pharmacological potency of 5-Aminobenzofuran-2-carboxamide derivatives relies on precise chemical modifications.[1] The scaffold functions as a rigid platform that orients substituents into specific biological pockets.[1]
The Core Scaffold Mechanics[1]
-
Position 2 (Carboxamide -
):-
Function: Primary H-bond donor/acceptor motif.[1]
-
Mechanism: In kinase inhibition, this moiety typically interacts with the "hinge region" of the ATP-binding site.[1] Modification here (e.g., N-substitution) often modulates water solubility and membrane permeability but can reduce potency if the H-bond geometry is disrupted.[1]
-
-
Position 5 (Amino -
):-
Function: The critical "growth vector."[1]
-
Mechanism: The unsubstituted amino group is moderately active but metabolically liable.[1] Derivatization (e.g., acylation, sulfonylation, or Schiff base formation) allows the molecule to reach the "gatekeeper" residues or the solvent-exposed regions of the enzyme.[1]
-
SAR Insight: Converting the 5-amino group into a piperazine-based amide or a Schiff base has been shown to increase cytotoxicity against lung cancer lines (A549) by orders of magnitude compared to the parent amine [1].[1]
-
Substituent Effects
| Position | Modification | Biological Consequence |
| C2-Amide | Increases lipophilicity; enhances binding to hydrophobic pockets in GPCRs. | |
| C5-Amino | Sulfonamide linkage | Improves metabolic stability; often targets Carbonic Anhydrase or specific kinases.[1] |
| C5-Amino | Benzofuran-Indole Hybrid | Critical for EGFR Inhibition. Fusing an indole moiety via the C5 amine creates a "dual-anchor" inhibitor effective against resistant NSCLC strains [2].[1] |
| C3-H | Methylation ( | Steric block; restricts conformational rotation, locking the bioactive pose. |
Comparative Performance Analysis
This section compares optimized 5-Aminobenzofuran-2-carboxamide hybrids (specifically EGFR-targeting analogs) against standard-of-care Tyrosine Kinase Inhibitors (TKIs).[1]
Efficacy vs. Standard Alternatives (NSCLC Focus)
Target: Non-Small Cell Lung Cancer (A549/PC9 cell lines).[1] Comparator: Gefitinib (First-generation EGFR inhibitor).[1]
| Feature | 5-Aminobenzofuran Derivative (Optimized Hybrid) | Gefitinib (Standard of Care) | Advantage/Disadvantage |
| IC50 (A549) | 0.26 µM - 0.85 µM [2] | ~0.40 µM | Comparable/Superior: Newer hybrids show slightly higher potency in wild-type cells.[1] |
| Resistant Strains | High efficacy against T790M mutants (Double mutant) | Low efficacy (Resistance develops rapidly) | Major Advantage: The benzofuran scaffold can bypass the steric hindrance caused by the T790M mutation.[1] |
| Solubility | Moderate (Requires formulation optimization) | High (Well-established formulation) | Disadvantage: Benzofurans are often lipophilic; requires salt formation (e.g., HCl salts).[1] |
| Toxicity | Low cytotoxicity in normal fibroblast cells (HFL-1) | Moderate (Skin rash, diarrhea common) | Advantage: Higher selectivity index (SI) observed in recent SAR studies.[1] |
Mechanism of Action Validation
Unlike single-target inhibitors, 5-aminobenzofuran derivatives often exhibit polypharmacology .[1] For instance, specific derivatives have demonstrated dual inhibition of CDK2 and GSK-3
Experimental Protocols
Protocol A: Synthesis of the 5-Aminobenzofuran-2-carboxamide Core
Rationale: This workflow uses the Rap-Stoermer reaction principles for efficient ring closure, followed by reduction.[1]
Reagents:
-
5-nitrosalicylaldehyde[1]
-
Ethyl bromoacetate[1]
-
Potassium carbonate (
)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
DMF (Dimethylformamide)[1]
-
Palladium on Carbon (Pd/C) / Hydrazine hydrate[1]
Step-by-Step Methodology:
-
O-Alkylation: Dissolve 5-nitrosalicylaldehyde (1.0 eq) in dry DMF. Add
(2.0 eq) and stir at RT for 30 min. Add ethyl bromoacetate (1.2 eq) dropwise.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Cyclization: Heat the mixture to 80-90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Workup: Pour into ice water. Filter the precipitate (Ethyl 5-nitrobenzofuran-2-carboxylate).[1]
-
Amidation: React the ester with ammonia in methanol (saturated solution) at RT for 24h to yield 5-nitrobenzofuran-2-carboxamide.
-
Reduction (The Critical Step): Suspend the nitro-amide in ethanol. Add 10% Pd/C (10% w/w).[1] Add hydrazine hydrate dropwise at reflux.[1]
-
Why Hydrazine? It prevents the hydrolysis of the amide bond that might occur under harsh acidic hydrogenation conditions.[1]
-
-
Purification: Filter hot to remove Pd/C. Cool to crystallize the target 5-Aminobenzofuran-2-carboxamide .
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: To validate the SAR claims, precise IC50 determination is required.[1]
-
Seeding: Plate A549 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Prepare serial dilutions of the test compound (dissolved in DMSO, final concentration <0.1%). Add to wells. Include Gefitinib as positive control and DMSO-only as vehicle control.[1]
-
Incubation: Incubate for 48h.
-
Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Remove medium.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualizations
EGFR Signaling & Inhibition Pathway
This diagram illustrates where the 5-aminobenzofuran derivatives intervene in the cancer proliferation cascade, specifically blocking the phosphorylation step.[1]
Figure 1: Mechanism of Action.[1] The 5-aminobenzofuran derivative competes with ATP at the EGFR kinase domain, halting the RAS/RAF/MEK downstream signaling cascade.[1]
Synthesis Workflow (Rap-Stoermer Logic)
Figure 2: Synthetic Route. Step-wise construction of the core scaffold utilizing Rap-Stoermer cyclization followed by controlled reduction.[1]
References
-
RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[1][2][3] Royal Society of Chemistry. [Link]
-
International Journal of Molecular Sciences. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells.[1][4] NIH National Library of Medicine.[1] [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3b inhibitors targeting breast cancer.[1] Taylor & Francis.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validating the Pim-1 Kinase Inhibitory Mechanism of 5-Aminobenzofuran-2-carboxamide Derivatives
Executive Summary: The Scaffold and the Target
5-Aminobenzofuran-2-carboxamide is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for a class of potent Pim-1 (Proviral Integration site for Moloney murine leukemia virus) kinase inhibitors . While the core molecule functions as a fragment, its substituted derivatives are critical ATP-competitive inhibitors used to target hematological malignancies (e.g., AML, MM) where Pim-1 overexpression drives survival and chemoresistance.
This guide details the technical validation of this scaffold's mechanism of action (MoA) within the Pim-1/BAD/4E-BP1 signaling axis . We move beyond simple IC50 generation to rigorous, orthogonal validation systems that distinguish true target engagement from off-target cytotoxicity.
Why Pim-1?
Pim-1 is a constitutively active serine/threonine kinase downstream of JAK/STAT. Unlike other kinases, it lacks a regulatory domain, making its inhibition directly correlated to the occupancy of its ATP-binding pocket by the 5-aminobenzofuran-2-carboxamide core.
Mechanistic Context: The Pim-1 Signaling Pathway
To validate the MoA, one must first map the specific phosphorylation events inhibited by the compound. The 5-aminobenzofuran-2-carboxamide scaffold acts by occupying the ATP-binding hinge region of Pim-1, preventing the phosphorylation of pro-apoptotic proteins.
Key Signaling Nodes for Validation:
-
BAD (Bcl-2-associated death promoter): Pim-1 phosphorylates BAD at Ser112 , inactivating it and preventing apoptosis. Validation Marker: Loss of p-BAD (Ser112).
-
4E-BP1: Pim-1 phosphorylates 4E-BP1, promoting Cap-dependent translation. Validation Marker: Loss of p-4E-BP1 (Thr37/46).
-
p21 (Cip1/Waf1): Pim-1 phosphorylates p21, stabilizing it. Validation Marker: Decrease in cytosolic p21.
Figure 1: The PIM-1 signaling cascade. The compound competitively inhibits PIM-1, blocking the phosphorylation of BAD and 4E-BP1, thereby shifting the cell state from survival to apoptosis.
Comparative Profiling: Performance vs. Alternatives
When validating this scaffold, it is crucial to benchmark it against established Pim inhibitors. The 5-aminobenzofuran-2-carboxamide derivatives often exhibit superior selectivity profiles compared to early-generation inhibitors like SGI-1776, which suffers from hERG toxicity.
Table 1: Comparative Efficacy Profile in Biochemical & Cellular Assays
| Feature | 5-Aminobenzofuran-2-carboxamide (Derivative) | SGI-1776 (Standard Control) | Staurosporine (Pan-Kinase) |
| Primary Target | Pim-1 / Pim-2 | Pim-1 / Pim-2 / Pim-3 | Broad Spectrum (PKC, etc.) |
| MoA Class | ATP-Competitive (Hinge Binder) | ATP-Competitive | ATP-Competitive |
| Pim-1 IC50 | < 10 nM (High Potency) | ~10 nM | < 5 nM |
| Selectivity | High (Low off-target FLT3 activity) | Moderate (Hits FLT3/Haspin) | Very Low (Promiscuous) |
| Cellular Potency (MV-4-11) | 0.5 - 2.0 µM | 0.1 - 0.5 µM | < 0.05 µM |
| Toxicity (hERG) | Low Risk (Structure dependent) | High Risk (Clinical hold) | N/A (Toxic) |
Note: Data derived from consensus values in benzofuran structure-activity relationship (SAR) studies [1, 2].
Experimental Validation Framework
To claim "validation," one must prove:
-
Biochemical Potency: The molecule inhibits the isolated enzyme.
-
Cellular Target Engagement: The molecule enters the cell and binds Pim-1.
-
Functional Consequence: Downstream signaling is abrogated.
Workflow Diagram
Figure 2: Step-wise validation workflow ensuring orthogonal confirmation of mechanism.
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine the intrinsic IC50 of the compound against recombinant Pim-1.
-
Reagents: Recombinant human Pim-1 (active), BAD peptide substrate, Ultra-Pure ATP (10 µM), ADP-Glo Reagent.
-
Reaction:
-
Prepare 3x serial dilutions of 5-aminobenzofuran-2-carboxamide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Incubate Compound + Pim-1 enzyme for 15 mins at RT (allows equilibrium binding).
-
Add ATP/Substrate mix to initiate. Incubate 30-60 mins at 30°C.
-
-
Detection: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Analysis: Plot RLU vs. log[Compound].
-
Success Criteria: IC50 < 100 nM indicates a potent "hit."[1]
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Prove the compound binds Pim-1 inside living cells (Target Engagement). This distinguishes true inhibitors from non-specific toxicants.
-
Cell Seeding: Seed MV-4-11 (AML) cells at 1x10^6 cells/mL.
-
Treatment: Treat with 5-10 µM of compound or DMSO control for 1 hour.
-
Thermal Challenge: Aliquot cells into PCR tubes. Heat shock at a gradient (40°C to 65°C) for 3 minutes.
-
Lysis: Cool to RT, lyse with freeze-thaw cycles (liquid N2 / 25°C).
-
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/aggregated proteins.
-
Detection: Western blot the supernatant for Pim-1.
-
Interpretation: If the compound binds Pim-1, it stabilizes the protein structure. You will see Pim-1 bands at higher temperatures in the treated samples compared to DMSO (Thermal Shift).
-
Protocol C: Mechanistic Western Blotting
Objective: Confirm the collapse of the specific signaling pathway.
-
Treatment: Treat MV-4-11 cells with IC50 and 5xIC50 concentrations for 6 and 24 hours.
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) – Critical to preserve the phosphorylation state.
-
Antibodies:
-
Primary: Anti-p-BAD (Ser112), Anti-p-4E-BP1 (Thr37/46), Anti-Pim-1 (Total).
-
Control: Anti-Beta-Actin or GAPDH.
-
-
Causality Check:
-
True MoA: Decrease in p-BAD and p-4E-BP1 without a decrease in total Pim-1 (initially).
-
False Positive: If total protein levels crash immediately, it suggests general cytotoxicity, not specific inhibition.
-
Troubleshooting & Scientific Integrity
-
Issue: High IC50 in cells vs. enzyme.
-
Cause: The benzofuran scaffold is lipophilic but may have poor permeability or be a substrate for efflux pumps (P-gp).
-
Solution: Co-treat with a P-gp inhibitor (e.g., Verapamil) to verify if potency is restored [3].
-
-
Issue: Off-target toxicity.
-
Cause: The planar structure of benzofuran can intercalate DNA or inhibit other kinases (FLT3, CDK).
-
Control: Run a "Kinase Profiling Panel" (SelectScreen) early to ensure the observed phenotype is Pim-1 driven.
-
References
-
Discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012).
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. (2021).[1]
-
A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem Technical Review.
-
Benzofuran-2-Carboxamide Derivatives as Modulators of Amyloid Beta Aggregation. ChemMedChem. (2024).[2]
Sources
Cross-Reactivity Profiling of 5-Aminobenzofuran-2-Carboxamide-Based Inhibitors: A Comparative Application Guide
Executive Summary & Structural Rationale
The 5-aminobenzofuran-2-carboxamide (5-ABFC) scaffold has emerged as a highly privileged pharmacophore in modern targeted therapeutics. It is frequently utilized as a core building block for synthesizing potent kinase inhibitors (specifically targeting SYK, LRRK2, and MYLK)[1], modulators of the hypoxia-inducible factor (HIF-1) pathway[2], and dual-action PARP-1/EGFR inhibitors[3].
As an Application Scientist overseeing kinome-wide screening campaigns, I often evaluate why this specific scaffold outperforms traditional alternatives. The causality lies in its unique electronic and steric profile:
-
Reduced Desolvation Penalty: The oxygen atom in the benzofuran ring acts as a weak hydrogen bond acceptor. Compared to the NH of an indole ring, the benzofuran oxygen requires significantly less energy to desolvate upon entering the highly hydrophobic ATP-binding pocket.
-
Hinge-Binding Fidelity: The 2-carboxamide group is perfectly positioned to engage the kinase hinge region (e.g., the backbone NH of Alanine in SYK) through a robust, bidentate hydrogen-bonding network.
-
Divergent Functionalization: The 5-amino position serves as an ideal synthetic vector. It allows for the installation of bulky, selectivity-driving moieties (such as pyrazolo[4,3-d]pyrimidines) that extend into the solvent-exposed region without disrupting core hinge binding[1]. Recent advances in directed C–H arylation and transamidation chemistry have further streamlined the synthesis of these complex, C3-substituted derivatives[4].
However, because the 5-ABFC scaffold is an exceptional adenine mimetic, it inherently introduces cross-reactivity risks across the human kinome. Rigorous, orthogonally validated profiling is mandatory.
Comparative Performance Data
To objectively assess the 5-ABFC scaffold, we must benchmark it against traditional hinge-binding cores. The table below summarizes the quantitative cross-reactivity and physicochemical data derived from comparative profiling panels.
| Scaffold Class | Primary Target Affinity (IC₅₀) | Kinome Selectivity (S₁₀ Score)* | Common Off-Target Liabilities | Physicochemical Profile |
| 5-ABFC-based | < 5 nM (e.g., SYK, LRRK2) | 0.04 - 0.08 (Highly Selective) | FLT3, TRKA (Manageable via C3-substituents) | Optimal (LogP ~2.5, PSA ~85) |
| Indole-2-carboxamides | 10 - 50 nM | 0.12 - 0.25 (Moderate) | Broad Ser/Thr kinases | Sub-optimal (LogP >3.5, high desolvation) |
| Quinoline-based | < 10 nM | 0.15 - 0.30 (Poor) | hERG, GPCRs, Ion Channels | High lipophilicity, poor solubility |
*S₁₀ Score = (Number of non-mutant kinases with % control < 10) / (Total number of non-mutant kinases tested). A lower score indicates higher selectivity.
Cross-Reactivity Profiling Workflows
To ensure data trustworthiness, every protocol must act as a self-validating system. Below is the comprehensive workflow for profiling 5-ABFC inhibitors.
Comprehensive cross-reactivity profiling workflow for 5-ABFC inhibitors.
Protocol 1: Orthogonal TR-FRET Kinase Binding Assay
Causality & Rationale: A critical pitfall in evaluating benzofuran derivatives is their intrinsic autofluorescence in the blue/green spectrum, which frequently confounds standard Fluorescence Polarization (FP) assays and yields false positives. To bypass this, we utilize a Time-Resolved FRET (TR-FRET) approach. By introducing a 100 µs measurement delay, the rapid autofluorescence decay of the 5-ABFC scaffold is entirely eliminated, ensuring the calculated IC₅₀ reflects true thermodynamic binding.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the 5-ABFC inhibitor in a 3-fold serial dilution series in 100% DMSO.
-
Tracer & Antibody Mix: Prepare a solution containing the specific kinase of interest, a europium (Eu)-labeled anti-tag antibody, and an Alexa Fluor 647-labeled ATP-competitive kinase tracer[5].
-
Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the Tracer/Antibody/Kinase mix. Add 100 nL of the inhibitor dilution series using an acoustic liquid handler (e.g., Echo 550) to prevent tip-adsorption artifacts.
-
Equilibration: Seal the plate and incubate at room temperature for 60 minutes to allow the competitive displacement to reach thermodynamic equilibrium.
-
Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm; measure emission at 620 nm (Eu) and 665 nm (Alexa Fluor 647) after a 100 µs delay.
-
Self-Validation: Calculate the 665/620 nm emission ratio. The assay is considered validated only if the Z'-factor of the DMSO control versus a known pan-kinase inhibitor (e.g., staurosporine) exceeds 0.6.
Protocol 2: Cellular Activity-Based Protein Profiling (ABPP)
Causality & Rationale: In vitro kinome panels lack physiological context (e.g., endogenous ATP competition, protein-protein complexes). By synthesizing an alkyne-tagged 5-ABFC analog, we can covalently capture engaged targets in live cells. The inclusion of a competition control ensures that only specific, saturable targets are identified.
Step-by-Step Methodology:
-
In Vivo Labeling: Treat target cells (e.g., Ramos B cells for SYK profiling) with 1 µM of the alkyne-tagged 5-ABFC probe for 2 hours at 37°C. Critical Control: Pre-treat a parallel culture with 10 µM of the untagged 5-ABFC inhibitor for 30 minutes prior to probe addition to validate specific target engagement.
-
Lysis & Click Chemistry: Lyse cells in 1% NP-40 buffer and normalize protein concentration to 2 mg/mL. Add the CuAAC click cocktail: 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄. React for 1 hour at room temperature.
-
Protein Precipitation: Precipitate proteins using cold methanol/chloroform. This step is mandatory to remove unreacted probe and click reagents, preventing background binding to streptavidin beads.
-
Enrichment: Resuspend the protein pellet in 1% SDS, dilute to 0.2% SDS with PBS, and incubate with High-Capacity Streptavidin Agarose for 2 hours.
-
LC-MS/MS Analysis: Wash beads stringently (8M Urea, followed by PBS). Perform on-bead trypsin digestion. Analyze peptides via high-resolution LC-MS/MS. Proteins enriched in the probe-only sample but absent in the competition control represent the true cellular cross-reactivity profile.
Mechanistic Pathway & Off-Target Liability Mapping
Understanding where a 5-ABFC inhibitor acts within a signaling cascade is just as important as knowing its binding affinity. While the primary target (e.g., SYK) drives therapeutic efficacy (such as B-cell receptor signaling blockade), cross-reactivity with structurally similar kinases (e.g., FLT3) can branch into adverse phenotypic pathways.
On-target vs. off-target signaling modulation by 5-ABFC inhibitors.
By mapping these pathways, drug development professionals can iteratively modify the 5-amino and 3-positions of the benzofuran core to sterically clash with off-target kinase pockets while maintaining primary target affinity, thereby widening the therapeutic window.
References
- Source: World Intellectual Property Organization (WIPO)
-
Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: Molecules (MDPI) / PubMed Central URL: [Link]
-
Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: Molecules (MDPI) / PubMed Central URL: [Link]
-
Title: Anticancer therapeutic potential of benzofuran scaffolds Source: RSC Advances / PubMed Central URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative Study of the Synthetic Routes to 5-Aminobenzofuran-2-carboxamide
Executive Summary
5-Aminobenzofuran-2-carboxamide (CAS 1026097-14-2) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of the antidepressant Vilazodone and various targeted kinase inhibitors (e.g., SYK, LRRK2, and MYLK inhibitors)[1]. Given its commercial and therapeutic importance, optimizing its synthesis for yield, scalability, and environmental impact is a priority for process chemists. This guide objectively compares two primary synthetic routes—a classical bench-scale approach and a highly scalable industrial approach—providing detailed protocols, mechanistic causality, and comparative experimental data.
Mechanistic Pathway Visualization
The synthesis of 5-Aminobenzofuran-2-carboxamide typically diverges after the initial formation of the benzofuran ring from 5-nitrosalicylaldehyde. The diagram below illustrates the two primary pathways.
Figure 1: Divergent synthetic pathways to 5-Aminobenzofuran-2-carboxamide.
Route A: Classical Activation & Chemical Reduction
Overview & Causality
This route is frequently utilized in discovery chemistry where high-pressure hydrogenation equipment is unavailable. It proceeds via the hydrolysis of the benzofuran ester to the corresponding carboxylic acid, followed by activation using [2].
-
Mixed Anhydride Activation: Direct amidation of a carboxylic acid with aqueous ammonia often fails because it merely forms an unreactive ammonium salt. Isobutyl chloroformate is used to form a mixed anhydride, providing a highly electrophilic carbonyl carbon that ensures rapid and complete amidation[2].
-
Chemoselective Reduction: is employed for the reduction of the nitro group. It is a mild, chemoselective reducing agent that operates well in aqueous/ethanolic media, preventing the over-reduction or ring-opening of the sensitive benzofuran moiety[2],[3].
Experimental Protocol
-
Benzofuran Ring Formation & Hydrolysis: React 5-nitrosalicylaldehyde with ethyl bromoacetate (1:1.1 molar ratio) in N,N-dimethylformamide (DMF) using K₂CO₃ as a basic dehydrating agent at 90–130 °C. Subsequent aqueous hydrolysis yields 5-nitrobenzofuran-2-carboxylic acid[2].
-
Amidation: To a solution of the acid, add isobutyl chloroformate in the presence of a tertiary amine base to form the mixed anhydride. Once complete, add aqueous ammonia (NH₄OH) to precipitate 5-nitrobenzofuran-2-carboxamide[2].
-
Chemical Reduction: Suspend 5-nitrobenzofuran-2-carboxamide in an ethanol/water mixture. Add 3–6 equivalents of Na₂S₂O₄.
-
Self-Validation: Monitor the reaction via TLC. Upon consumption of the starting material, remove the organic solvent under reduced pressure. Adjust the aqueous layer's pH to 2.0 using acid to protonate impurities and drive phase separation. Extract, dry over anhydrous Na₂SO₄, and concentrate to isolate 5-aminobenzofuran-2-carboxamide[3].
-
Route B: Direct Aminolysis & Catalytic Hydrogenation
Overview & Causality
Designed for industrial scalability, this route bypasses the hydrolysis and mixed anhydride steps, significantly improving step economy. The intermediate ethyl 5-nitrobenzofuran-2-carboxylate undergoes direct aminolysis, followed by catalytic hydrogenation using [4].
-
Direct Aminolysis: Utilizing methanolic ammonia in a sealed vessel forces the direct conversion of the ester to the amide, eliminating two synthetic steps and the need for chloroformate reagents.
-
Catalytic Hydrogenation: Raney Ni under H₂ pressure is chosen for the reduction. It offers superior atom economy and eliminates the massive inorganic sulfate waste streams generated by Na₂S₂O₄. The high pressure (5.0–6.0 Kg/cm²) is specifically required to overcome the poor solubility of the 5-nitrobenzofuran-2-carboxamide intermediate in methanol[4].
Experimental Protocol
-
Benzofuran Ring Formation: React 5-nitrosalicylaldehyde with a 3-molar excess of ethyl bromoacetate and a 6-molar excess of anhydrous K₂CO₃ in DMF (reflux, 8 hours). This optimized O-alkylation isolates ethyl 5-nitrobenzofuran-2-carboxylate in high yield (>90%)[5].
-
Direct Aminolysis: Charge the ester and methanolic ammonia (NH₃/MeOH) into a sealed pressure vessel. Heat gently to drive the aminolysis, yielding 5-nitrobenzofuran-2-carboxamide.
-
Catalytic Hydrogenation: In a 5.0 L autoclave, suspend 100 g of 5-nitrobenzofuran-2-carboxamide and 40.0 g of Raney Nickel in 2000 mL of methanol. Apply H₂ gas at 5.0 Kg/cm² at 35 °C, then heat to 60 °C and maintain at 6.0 Kg/cm² for 14 hours[4].
-
Self-Validation: The progress of the hydrogenation is monitored by the pressure drop in the autoclave. A stabilization of H₂ pressure indicates the cessation of hydrogen uptake. Cool to 35 °C, release pressure, filter the catalyst, distill the organic layer under vacuum, and triturate with hexane (50 mL) to afford the highly pure target amine[4].
-
Comparative Data Analysis
The following table summarizes the quantitative performance metrics and operational parameters of both synthetic routes based on literature and patent data[4],[2],[5].
| Parameter | Route A: Classical Activation | Route B: Direct Aminolysis |
| Overall Yield | ~61% | ~73% |
| Step Count | 4 (including hydrolysis) | 3 |
| Key Reagents | Isobutyl chloroformate, Na₂S₂O₄ | NH₃/MeOH, Raney Ni, H₂ gas |
| Waste Profile (E-factor) | High (Inorganic salts, massive sulfates) | Low (Water is the primary byproduct) |
| Scalability | Moderate (Exothermic reduction, high waste) | High (Industrial standard for Vilazodone) |
| Equipment Needs | Standard benchtop glassware | High-pressure autoclave required |
| Purity Profile | ~95% (Requires acidic workup) | >98% (Simple hexane trituration) |
Conclusion & Recommendations
The selection between these two routes depends heavily on the operational environment. Route A is highly recommended for academic or discovery laboratories where high-pressure hydrogenation reactors are unavailable. It relies on standard glassware and easily handled chemical reductants. However, its high E-factor and reliance on moisture-sensitive chloroformates make it unsuitable for large-scale manufacturing.
Conversely, Route B is the definitive choice for process scale-up and commercial manufacturing. By leveraging direct aminolysis and catalytic hydrogenation, it reduces the step count, maximizes atom economy, and generates a significantly cleaner impurity profile that can be purified via simple trituration rather than complex extractions.
References
1.[4] Polymorphic form of 5-(4-[4-(5-cyano-1h-indol-3-yl) butyl] piperazin-1-yl) benzofuran-2-carboxamide and process for preparing thereof. US Patent US20140179713A1. Available at: 2.[1] Pyrazolo[4,3-d]pyrimidines as kinase inhibitors. World Intellectual Property Organization WO2014060112A1. Available at: 3.[2],[3] Synthesis method for antidepressant drug vilazodone. China Patent CN103159749A. Available at: 4.[5],[6] Madieh, N.S., et al. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Advances, 2023;13(12):8420–8426. Available at:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 3. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 4. US20140179713A1 - Polymorphic form of 5-(4-[4-(5-cyano-1h-indol-3-yl) butyl] piperazin-1-yl) benzofuran-2-carboxamide and process for preparing thereof - Google Patents [patents.google.com]
- 5. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 5-Aminobenzofuran-2-carboxamide
[1][2]
Executive Summary & Chemical Identification
Scope: This guide details the containment, segregation, and final disposal protocols for 5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2). Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists.
This compound is a functionalized benzofuran derivative containing both an aromatic primary amine and a carboxamide group. Its disposal requires strict adherence to protocols for nitrogen-containing aromatic heterocycles to prevent environmental leaching and the formation of toxic combustion byproducts (NOx) if improperly treated.
Chemical Profile
| Property | Specification |
| CAS Number | 1026097-14-2 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Low aqueous solubility; soluble in DMSO, Methanol |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) |
Hazard Assessment & Safety Protocols
Expertise Insight: While often labeled merely as an "irritant," the benzofuran scaffold coupled with a primary amine suggests potential biological activity and aquatic toxicity. Treat as a suspected aquatic toxin and sensitizer .
Personal Protective Equipment (PPE) Matrix
| PPE Category | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates during weighing or spill cleanup. |
| Hand Protection | Nitrile Gloves (Double-gloved recommended) | Prevents dermal absorption; aromatic amines can permeate standard latex. |
| Eye Protection | Chemical Safety Goggles | Protects against dust ingress and splashes from solution waste. |
| Body Protection | Lab Coat (Buttoned) + Tyvek Sleeves | Minimizes clothing contamination. |
Pre-Disposal: Segregation & Compatibility
Critical Directive: Do not mix 5-Aminobenzofuran-2-carboxamide waste with incompatible streams. The amino group is nucleophilic and basic; the amide is relatively stable but can hydrolyze under strong acid/base conditions.
The "Do Not Mix" List
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of exothermic reaction and formation of nitro/nitroso compounds.
-
Acylating Agents (e.g., Acid Chlorides, Anhydrides): Will react with the exocyclic amine, generating heat and changing the chemical nature of the waste.
-
Hypochlorites (Bleach): Reaction with primary amines can form unstable N-chloroamines.
Operational Disposal Workflows
Workflow A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired stock, weighing paper, contaminated gloves, spill cleanup materials.
-
Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly list "5-Aminobenzofuran-2-carboxamide."
-
Disposal Path: High-Temperature Incineration.
-
Why: Landfilling is prohibited for aromatic amines due to groundwater leaching risks. Incineration at >1000°C ensures complete destruction of the benzofuran ring.
-
Workflow B: Liquid Waste (Solutions & Mother Liquors)
Applicability: reaction mixtures, HPLC effluent, washing solvents.
-
Characterization: Determine the primary solvent (e.g., Halogenated vs. Non-Halogenated).
-
Segregation:
-
If in DMSO/Methanol: Collect in "Non-Halogenated Organic Waste."
-
If in DCM/Chloroform: Collect in "Halogenated Organic Waste."
-
-
pH Check: Ensure waste stream is Neutral (pH 6-8). If the solution is acidic (from workup), neutralize carefully with Sodium Bicarbonate before adding to the solvent carboy to prevent drum pressurization.
Workflow C: In-Lab Chemical Deactivation (Small Scale < 5g)
Expertise Insight: For small quantities where incineration logistics are delayed, chemical oxidation can degrade the aromatic amine. Note: This is a treatment step, not final disposal. The residue is still hazardous waste.
Protocol: Acidified Potassium Permanganate Oxidation
-
Dissolve the amine in dilute Sulfuric Acid (H₂SO₄).
-
Slowly add 0.2 M Potassium Permanganate (KMnO₄) until the purple color persists.
-
Allow to stand for 8 hours (oxidizes the amine and cleaves the aromatic ring).
-
Quench excess oxidant with Sodium Bisulfite.
-
Neutralize and dispose of as Aqueous Hazardous Waste (Heavy Metal Bearing due to Mn).
Visual Decision Logic
The following diagram illustrates the decision-making process for segregating and disposing of 5-Aminobenzofuran-2-carboxamide.
Caption: Decision logic for segregating 5-Aminobenzofuran-2-carboxamide waste streams based on physical state and solvent composition.
Regulatory Compliance & Transport
-
RCRA Status (USA): While not explicitly P- or U-listed, this compound should be managed as Hazardous Waste based on its toxicity profile.
-
Waste Codes:
-
If ignitable solvent is present: D001 .
-
If halogenated solvent is present: F002 .
-
Default recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless characteristic), but never regular trash.
-
-
DOT Shipping (for waste hauler):
-
Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (5-Aminobenzofuran-2-carboxamide).
-
Hazard Class: 6.1.
-
Packing Group: III.
-
Emergency Procedures (Spill Response)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don N95 respirator, double nitrile gloves, and goggles.
-
Dry Spill: Do not sweep dry dust (creates aerosols). Cover with wet paper towels or use a HEPA vacuum. Scoop into a waste jar.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if oxidizers are nearby.
-
Decontamination: Wipe surface with a mild detergent followed by water. Collect all wipes as solid hazardous waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9855614, 5-Aminobenzofuran-2-carboxamide. PubChem.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[3] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]
Mastering the Safe Handling of 5-Aminobenzofuran-2-carboxamide: A Guide for Laboratory Professionals
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 5-Aminobenzofuran-2-carboxamide is one such compound, a molecule holding potential within various research applications.[1][2] Its structure, featuring a benzofuran core with both an amine and a carboxamide functional group, suggests a reactivity profile that demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][2]
This guide moves beyond a simple checklist, offering a deep-dive into the essential safety and logistical protocols for 5-Aminobenzofuran-2-carboxamide. As your Senior Application Scientist, my objective is to provide a framework grounded in established safety principles, drawing from data on structurally related compounds to build a robust and self-validating system for safe laboratory operations.
Understanding the Hazard Profile
Assumed Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[4]
-
Serious Eye Irritation: Direct contact can cause significant eye damage.[4]
-
Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract.[3][4]
-
Unknown Long-Term Effects: As with many research chemicals, the full toxicological profile is not yet characterized. Therefore, minimizing exposure is the most prudent course of action.[6]
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling 5-Aminobenzofuran-2-carboxamide.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting, chemical splash-proof, and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. This is critical to protect against accidental splashes of solutions or airborne particles of the solid compound.[7][8][9] |
| Face Shield | To be used in addition to safety goggles when there is a heightened risk of splashing, such as when handling larger volumes of a solution or during vigorous mixing.[8][10] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their broad resistance to a range of chemicals.[7] Given the compound's unknown full hazard profile, double-gloving is a field-proven best practice to provide an additional barrier and allow for safe removal of the outer, potentially contaminated glove without touching the inner glove.[8] Always inspect gloves for any signs of damage before use.[11] |
| Body Protection | Laboratory Coat | A professional lab coat, fully buttoned, with long sleeves is mandatory to protect skin and personal clothing from contamination.[6][7][11] |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a significant splash potential.[12][13] | |
| Respiratory Protection | N95 Respirator or higher | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.[14][15] For procedures with a higher potential for aerosolization, or in the event of a spill, a higher level of respiratory protection such as a half- or full-face respirator with HEPA cartridges may be necessary.[14][16] |
Operational Plan: From Preparation to Disposal
Adherence to a systematic workflow is crucial for minimizing risk. This plan provides a step-by-step guide for the safe handling of 5-Aminobenzofuran-2-carboxamide.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with 5-Aminobenzofuran-2-carboxamide should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[17]
-
Emergency Equipment: Before starting, verify the location and functionality of the nearest safety shower and eyewash station.[12][17]
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the fume hood to minimize movement in and out of the controlled workspace.
Step 2: Donning Personal Protective Equipment
The sequence of donning PPE is critical to ensure complete protection. The following workflow should be followed precisely.
Step 3: Handling the Compound
-
Solid Compound: All manipulations, especially weighing, should be performed within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.[8] Use a spatula and handle containers carefully to avoid generating dust.
-
Preparing Solutions: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.[8] Always add solids to liquids, not the other way around.
Step 4: Doffing Personal Protective Equipment
The removal of PPE is a critical control point to prevent self-contamination.
-
Outer Gloves: Remove the outer pair of gloves first. Peel them off by turning them inside out, ensuring you do not touch the outer surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.[11]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the safety goggles, by handling the strap. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6][11]
Proactive Spill Management Plan
Even with careful planning, spills can occur. A swift and correct response is vital.
For a small, solid spill of 5-Aminobenzofuran-2-carboxamide:
-
Alert: Immediately alert others in the vicinity.[18]
-
Isolate: Secure the area to prevent others from entering.
-
Assess: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.[18]
-
Protect: Don the full PPE as described above, including respiratory protection.
-
Contain: Gently cover the spill with absorbent pads or a dust suppressant to prevent the powder from becoming airborne.[14][19] Do not sweep the dry powder.[18]
-
Clean: Carefully wet the absorbent material over the spill.[14] Once the powder is wetted, use a scoop or forceps to collect the material and place it into a heavy-duty plastic bag or a sealed container labeled for hazardous waste.[18]
-
Decontaminate: Wipe the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.[18][20] All cleaning materials must be disposed of as hazardous waste.
Logistical Plan: Waste Disposal
Proper disposal is the final step in the safe handling lifecycle of any chemical.
-
Solid Waste: All disposable items contaminated with 5-Aminobenzofuran-2-carboxamide, including gloves, wipes, absorbent pads, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.[8][17]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[7]
-
Compliance: All waste disposal must adhere strictly to your institution's and local environmental regulations.[17]
By integrating these principles of hazard assessment, rigorous PPE use, and systematic operational planning, you can confidently and safely handle 5-Aminobenzofuran-2-carboxamide, ensuring a secure environment for groundbreaking research.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Chemical Spill. (2025, September 24). Division of Research Safety - University of Illinois.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Skcltd.com.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville.
- Lab Safety. (n.d.). University of Illinois Urbana-Champaign.
- Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. (2025). Benchchem.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.).
- TEST KIT Instructions Arom
- Personal Protective Equipment. (2025, September 12). US EPA.
- TCI AMERICA Safety D
- SAFETY DATA SHEET - Benzofuroxan-5-carboxylic acid. (2025, December 26). Fisher Scientific.
- SAFETY DATA SHEET - 1-Benzofuran-5-carbaldehyde. (2023, September 5). Fisher Scientific.
- 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER SDS. (n.d.). ECHEMI.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- 5-AMINOBENZOFURAN-2-CARBOXAMIDE. (n.d.). gsrs.
- 5-Aminobenzofuran-2-carboxamide. (n.d.). PubChem.
- SAFETY DATA SHEET - 2-Ethyl-1-hexanol. (2024, September 8). Sigma-Aldrich.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-Aminobenzofuran-2-carboxamide | C9H8N2O2 | CID 9855614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. epa.gov [epa.gov]
- 11. gz-supplies.com [gz-supplies.com]
- 12. support.hpe.com [support.hpe.com]
- 13. sams-solutions.com [sams-solutions.com]
- 14. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 18. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 19. qmul.ac.uk [qmul.ac.uk]
- 20. skcltd.com [skcltd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
